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Core Science & Biosynthesis

Foundational

synthesis of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride

An In-depth Technical Guide to the Synthesis of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane Hydrochloride Abstract This technical guide provides a comprehensive, chemically-sound methodology for the (CAS: 2177266-22-5)[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane Hydrochloride

Abstract

This technical guide provides a comprehensive, chemically-sound methodology for the (CAS: 2177266-22-5)[1]. This compound is a valuable fluorinated building block for drug discovery, merging the structural rigidity and three-dimensionality of a spirocyclic system with the advantageous physicochemical properties imparted by gem-difluorination. The synthetic strategy detailed herein is a multi-step process commencing from the commercially available N-Boc-4-piperidone. The core workflow involves the construction of a spirocyclic ketone intermediate, followed by a critical deoxofluorination step, and concluding with acidic deprotection to yield the target hydrochloride salt. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step protocol but also the underlying chemical principles, safety considerations, and troubleshooting guidance.

Introduction: The Strategic Value of Fluorinated Spirocycles

In modern medicinal chemistry, the design of novel molecular entities with optimized pharmacological profiles is paramount. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor.[2] By joining two rings through a single, fully substituted carbon atom, spirocycles enforce a rigid, three-dimensional conformation.[3] This structural pre-organization can lead to enhanced binding affinity for biological targets and may improve physicochemical properties such as aqueous solubility and metabolic stability when compared to simpler monocyclic or linear analogues.[3]

Parallel to the rise of spirocycles, the incorporation of fluorine into drug candidates has become a cornerstone of pharmaceutical design. The unique electronegativity and small size of the fluorine atom can profoundly alter a molecule's properties, often leading to increased metabolic stability, enhanced bioavailability, and modulated binding affinity.[4][5] The gem-difluoro (-CF2-) group, in particular, serves as a metabolically stable mimic of a carbonyl group or a hydrated gem-diol.

The target molecule, 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride, represents a convergence of these two powerful design strategies. It provides a structurally novel and synthetically accessible scaffold for the elaboration of new chemical entities across a range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[2][6]

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of this target molecule is best approached through a convergent strategy that first establishes the core spirocyclic framework and then introduces the key difluoro-functionality. A logical retrosynthetic analysis breaks the synthesis down into three primary stages.

Retrosynthetic Pathway

The target hydrochloride salt can be accessed via acidic deprotection of its Boc-protected precursor. The crucial gem-difluoro group is installed via deoxofluorination of a spirocyclic ketone. This ketone intermediate, in turn, is synthesized from N-Boc-4-piperidone through an alkylation and intramolecular cyclization sequence.

G Target 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane HCl Boc_Protected_Difluoro Boc-Protected 3,3-Difluoro Spirocycle Target->Boc_Protected_Difluoro  Acidic Deprotection (HCl) Boc_Protected_Ketone Boc-Protected Spirocyclic Ketone Boc_Protected_Difluoro->Boc_Protected_Ketone  Deoxofluorination (DAST) Piperidone N-Boc-4-piperidone Boc_Protected_Ketone->Piperidone  Alkylation & Cyclization Acrylate Ethyl 2-(bromomethyl)acrylate Boc_Protected_Ketone->Acrylate

Caption: Retrosynthetic analysis of the target compound.

This approach is strategically sound for several reasons:

  • Commercially Available Starting Materials: N-Boc-4-piperidone is a readily available and cost-effective starting material.[7]

  • Robust Reactions: The chosen reactions—alkylation of a ketone enolate, acid-catalyzed cyclization, deoxofluorination, and Boc deprotection—are well-established and reliable transformations in organic synthesis.

  • Late-Stage Fluorination: Introducing the fluorine atoms in a later step avoids carrying the specialized functional group through multiple transformations, which could lead to undesired side reactions or complicate purification.

Detailed Experimental Protocol

Safety Precaution: This synthesis involves hazardous reagents, including lithium diisopropylamide (LDA) and diethylaminosulfur trifluoride (DAST). All operations must be conducted in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves. Anhydrous conditions are critical for several steps.

Part A: Synthesis of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

This intermediate is formed via a two-step, one-pot procedure involving alkylation and subsequent cyclization.[7]

Step A1: Alkylation of N-Boc-4-piperidone

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.

  • Charge the flask with anhydrous tetrahydrofuran (THF, 5 mL per 1 g of piperidone).

  • Add N-Boc-4-piperidone (1.0 eq) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene, 1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting enolate solution at -78 °C for 45 minutes.

  • Add a solution of ethyl 2-(bromomethyl)acrylate (1.2 eq) in anhydrous THF dropwise via the dropping funnel.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is a viscous oil.

Step A2: Intramolecular Cyclization

  • Dissolve the crude product from Step A1 in toluene (10 mL per 1 g of initial piperidone).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 eq).

  • Fit the flask with a Dean-Stark apparatus and a condenser and heat the mixture to reflux.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate as a solid or oil.

Part B: Deoxofluorination to Yield tert-butyl 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

This step converts the ketone to the gem-difluoride using DAST.[8]

  • Set up a flame-dried round-bottom flask (preferably of inert material like PFA or polypropylene, though glass is acceptable for small scale with caution) under a nitrogen atmosphere.

  • Dissolve the spirocyclic ketone from Part A (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per 1 g of ketone).

  • Cool the solution to 0 °C using an ice bath.

  • CAUTION: Diethylaminosulfur trifluoride (DAST) is toxic, corrosive, and reacts violently with water. Handle with extreme care. Slowly add DAST (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or ¹⁹F NMR.

  • Upon completion, cool the reaction back to 0 °C and very slowly and carefully quench by adding a saturated aqueous solution of NaHCO₃. (Note: This quenching is exothermic and produces HF gas; ensure the fume hood has excellent airflow).

  • Separate the organic layer, and extract the aqueous layer with DCM (2x volumes).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane-8-carboxylate .

Part C: Deprotection and Hydrochloride Salt Formation

This final step removes the Boc protecting group and forms the desired salt.[7]

  • Dissolve the purified difluoro-spirocycle from Part B (1.0 eq) in a minimal amount of anhydrous diethyl ether or dioxane.

  • Add a solution of 4M HCl in dioxane (5.0 eq) dropwise at room temperature.

  • A precipitate should form almost immediately. Stir the resulting slurry at room temperature for 4-6 hours to ensure complete deprotection.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Dry the solid under high vacuum to yield 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride as a white to off-white solid.

Data Presentation and Characterization

Reagent Summary Table (Illustrative 10g Scale)
StepReagentMW ( g/mol )Equiv.Moles (mol)Amount
A1N-Boc-4-piperidone199.251.00.05010.0 g
LDA (2.0 M solution)-1.10.05527.5 mL
Ethyl 2-(bromomethyl)acrylate195.041.20.06011.7 g
A2p-TsOH·H₂O190.220.10.0050.95 g
BSpirocyclic Ketone (Product of A)255.321.0
DAST161.201.5
CDifluoro Spirocycle (Product of B)277.311.0
4M HCl in Dioxane-5.0
Quantities for steps B and C depend on the yield from the preceding step.
Expected Characterization
  • Structure: 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride[1]

  • Molecular Formula: C₈H₁₄ClF₂NO

  • Molecular Weight: 213.65 g/mol

  • ¹H NMR: Expect characteristic shifts for the piperidine and tetrahydrofuran ring protons. The removal of the Boc group will result in a downfield shift of the protons alpha to the nitrogen.

  • ¹³C NMR: The key signal will be the carbon bearing the two fluorine atoms (C3), which will appear as a triplet due to C-F coupling.

  • ¹⁹F NMR: A singlet is expected, confirming the presence of the gem-difluoro group.

  • Mass Spectrometry (MS): LCMS or GCMS analysis should show the mass of the free base (m/z = 178.10 for [M+H]⁺).[1]

Process Workflow and Troubleshooting

Synthetic Workflow Diagram

G cluster_0 Part A: Ketone Formation cluster_1 Part B: Fluorination cluster_2 Part C: Deprotection A1 1. Deprotonation (N-Boc-4-piperidone + LDA) A2 2. Alkylation (+ Acrylate) A1->A2 A3 3. Cyclization (p-TsOH, Reflux) A2->A3 A4 4. Purification (Chromatography) A3->A4 B1 5. Deoxofluorination (Ketone + DAST) A4->B1 Spirocyclic Ketone B2 6. Quench & Workup B1->B2 B3 7. Purification (Chromatography) B2->B3 C1 8. Acidolysis (Difluoro intermediate + HCl) B3->C1 Boc-Protected Difluoro Spirocycle C2 9. Filtration & Drying C1->C2 Final Target HCl Salt C2->Final Final Product

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Exploratory

3,3-Difluoro-1-oxa-8-azaspirodecane Hydrochloride: A Technical Guide for Next-Generation Drug Discovery

3,3-Difluoro-1-oxa-8-azaspiro[1]decane Hydrochloride: A Technical Guide for Next-Generation Drug Discovery Executive Summary & Strategic Context In contemporary medicinal chemistry, the shift from flat, sp²-carbon-rich a...

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Author: BenchChem Technical Support Team. Date: April 2026

3,3-Difluoro-1-oxa-8-azaspiro[1]decane Hydrochloride: A Technical Guide for Next-Generation Drug Discovery

Executive Summary & Strategic Context

In contemporary medicinal chemistry, the shift from flat, sp²-carbon-rich aromatic rings to three-dimensional, sp³-rich scaffolds is a proven strategy to improve clinical success rates[1]. The "escape from flatland" paradigm emphasizes that increased 3D complexity enhances target specificity while improving physicochemical properties.

3,3-Difluoro-1-oxa-8-azaspiro[2]decane hydrochloride (CAS: 2177266-22-5) represents a pinnacle of this design philosophy[3]. As a highly specialized spirocyclic building block, it combines three distinct structural motifs into a single pharmacophore:

  • A Piperidine Core: Providing the basic nitrogen necessary for target engagement (e.g., GPCRs, kinases).

  • An Oxa-Spirocyclic Fusion: Enhancing aqueous solubility and reducing overall lipophilicity compared to carbocyclic analogs[4].

  • A gem-Difluoro Substitution: Modulating the amine's pKa via inductive effects and blocking metabolic liabilities (such as cytochrome P450-mediated oxidation)[5].

This whitepaper provides an in-depth technical analysis of its chemical properties, mechanistic rationale, and a validated synthetic methodology for its integration into drug discovery pipelines.

Physicochemical Profiling and Data Presentation

Understanding the exact physicochemical metrics of this building block is critical for predicting its behavior in biological systems. The incorporation of the oxygen atom and the difluoro group drastically alters the molecule's profile compared to a standard spiro[2]decane.

Table 1: Core Chemical Properties
PropertyValue (Hydrochloride Salt)Value (Free Base)
CAS Number 2177266-22-5[3]1214875-09-8[6]
Molecular Formula C₈H₁₄ClF₂NOC₈H₁₃F₂NO
Molecular Weight 213.65 g/mol [3]177.19 g/mol [6]
SMILES (Free Base) FC1(F)CC2(CCNCC2)OCC1FC1(F)CC2(CCNCC2)OCC1
Fraction sp³ (Fsp³) 1.00 (100% sp³ hybridized)1.00 (100% sp³ hybridized)
Hydrogen Bond Donors 2 (NH₂⁺ in salt form)1 (NH)
Hydrogen Bond Acceptors 3 (N, O, F)3 (N, O, F)
Physical State Solid (White to off-white powder)Liquid/Oil

Data synthesized from commercial supplier specifications and computational profiling.[3][6]

Mechanistic Rationale in Medicinal Chemistry

As an application scientist, I frequently encounter the challenge of optimizing lead compounds that suffer from poor metabolic stability or low membrane permeability. The structural features of 3,3-difluoro-1-oxa-8-azaspiro[2]decane are specifically engineered to solve these issues.

The Role of the Oxa-Spiro[1]decane Scaffold

Spirocyclic amines are excellent bioisosteres for piperidines and morpholines. The perpendicular arrangement of the two rings projects substituents into novel 3D vectors, allowing for unique binding site interactions[1]. Furthermore, the introduction of the oxygen atom at position 1 (the oxa-substitution) significantly lowers the partition coefficient (LogP) and increases aqueous solubility by up to 40-fold compared to purely carbocyclic spirocycles[4].

The Impact of gem-Difluorination

Fluorine is the most electronegative element. Placing a gem-difluoro group at the 3-position of the tetrahydrofuran ring serves two primary functions:

  • Metabolic Shielding: The C3 position of tetrahydrofuran rings is highly susceptible to oxidative metabolism by CYP450 enzymes. Fluorination sterically and electronically blocks this liability, increasing the compound's half-life ( t1/2​ ) in vivo[7].

  • pKa Modulation: Through strong electron-withdrawing inductive effects, the fluorines lower the basicity (pKa) of the distant piperidine nitrogen. A lower pKa (typically shifting from ~9.5 in standard piperidines to ~8.0-8.5) ensures that a larger fraction of the drug remains un-ionized at physiological pH (7.4), dramatically improving passive membrane permeability and oral bioavailability.

G A Piperidine (Flat, High pKa) B Spiro[4.5]decane (3D sp3-rich) A->B Spiro-fusion C 1-Oxa-8-azaspiro[4.5]decane (Lower LogP, High Sol.) B->C Oxa-substitution D 3,3-Difluoro-1-oxa-8-azaspiro... (Metabolically Stable) C->D gem-Difluorination

Fig 1. Evolution of the piperidine bioisostere to the difluorinated oxa-spirocycle.

Validated Experimental Protocols: Synthesis & Isolation

To ensure trustworthiness and reproducibility (E-E-A-T), the following protocol outlines a self-validating synthetic route to 3,3-difluoro-1-oxa-8-azaspiro[2]decane hydrochloride. The most reliable approach utilizes N-Boc-4-piperidone as the starting material, progressing through a 3-oxotetrahydrofuran intermediate[8][9].

Step-by-Step Synthetic Methodology

Step 1: Synthesis of the 3-Oxo-Spiro Intermediate

  • Reagents: N-Boc-4-piperidone (1.0 eq), ethyl bromoacetate (1.2 eq), Zinc dust (1.5 eq), THF.

  • Procedure: Subject the starting materials to Reformatsky conditions to yield the corresponding 4-(ethoxycarbonylmethyl)-4-hydroxypiperidine intermediate. Subsequent base-catalyzed cyclization (using NaOEt/EtOH) followed by decarboxylation yields tert-butyl 3-oxo-1-oxa-8-azaspiro[2]decane-8-carboxylate[8].

  • Causality Check: The two-step annulation is preferred over direct epoxidation/expansion as it provides absolute regiocontrol over the oxygen placement at position 1.

Step 2: Deoxofluorination via DAST

  • Reagents: tert-butyl 3-oxo-1-oxa-8-azaspiro[2]decane-8-carboxylate (1.0 eq), Diethylaminosulfur trifluoride (DAST, 2.5 eq), anhydrous CH₂Cl₂.

  • Procedure: Cool the solution of the ketone in CH₂Cl₂ to -78 °C under an inert argon atmosphere. Add DAST dropwise. Maintain at -78 °C for 2 hours, then allow to warm to 0 °C[7][10].

  • Quenching: Carefully quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

  • Causality Check: Low temperatures (-78 °C) are strictly required during DAST addition to prevent elimination side-reactions that would yield undesired fluoroalkenes.

Step 3: Boc-Deprotection and Salt Formation

  • Reagents: tert-butyl 3,3-difluoro-1-oxa-8-azaspiro[2]decane-8-carboxylate, 4M HCl in Dioxane.

  • Procedure: Dissolve the fluorinated intermediate in minimal anhydrous dichloromethane. Add 10 volumes of 4M HCl in dioxane. Stir at room temperature for 4 hours.

  • Isolation: The product will precipitate as a white solid. Filter, wash with cold diethyl ether, and dry under high vacuum to yield 3,3-difluoro-1-oxa-8-azaspiro[2]decane hydrochloride[3].

G N1 1. N-Boc-4-piperidone N2 2. Reformatsky & Cyclization (Ethyl bromoacetate, Zn, Base) N1->N2 N3 3. tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate N2->N3 N4 4. Deoxofluorination (DAST, CH2Cl2, -78°C) N3->N4 N5 5. Boc Deprotection (4M HCl in Dioxane) N4->N5 N6 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane HCl N5->N6

Fig 2. Validated synthetic workflow for 3,3-Difluoro-1-oxa-8-azaspiro[2]decane hydrochloride.

Analytical Validation Protocols

To self-validate the synthesized protocol, researchers must employ rigorous analytical techniques:

  • ¹⁹F NMR Spectroscopy: The most diagnostic tool for this molecule. The gem-difluoro group will appear as a characteristic AB quartet (or a tight multiplet depending on the solvent) around -100 to -110 ppm, confirming successful deoxofluorination.

  • LC-MS (ESI+): For the free base, the expected [M+H]+ peak is m/z 178.1. The absence of an m/z 156 peak (loss of HF) indicates stability of the difluoro motif under ionization conditions.

  • ¹H NMR (D₂O): The hydrochloride salt should be run in D₂O. The absence of the massive tert-butyl singlet at ~1.45 ppm confirms complete Boc deprotection.

References

  • Chemical Science (RSC Publishing). "Oxa-spirocycles: synthesis, properties and applications". Chem. Sci., 2021. Available at:[Link]

  • ACS Medicinal Chemistry Letters. "General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles". ACS Med. Chem. Lett., 2025. Available at:[Link]

  • PubMed (NIH). "Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[2]decanes as M1 muscarinic agonists". J Med Chem. Available at:[Link]

  • Google Patents. "US20110230493A1 - 1-OXA-8-Azaspiro [4,5] Decane-8-Carboxamide Compounds as FAAH Inhibitors". US Patent Office.
  • ResearchGate. "Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[2]decan-3-amine". Organic Process Research & Development. Available at: [Link]

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Foundational

3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane Hydrochloride: Structural Mechanics and Target-Specific Mechanisms of Action

Prepared by: Senior Application Scientist, Medicinal Chemistry & Structural Biology Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In modern drug discovery, the transition...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Structural Biology Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the transition from planar aromatic scaffolds to complex, three-dimensional architectures—often termed the "escape from flatland"—has become a critical strategy for improving clinical success rates. 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride (CAS: 2177266-22-5) represents a highly privileged, commercially available fluorinated spirocyclic building block[1].

While this compound is not a standalone active pharmaceutical ingredient (API), its "mechanism of action" is defined by its role as a highly optimized pharmacophore. When incorporated into therapeutic molecules, this scaffold dictates precise spatial geometry, modulates physicochemical properties, and directs highly specific binding to targets such as Fatty Acid Amide Hydrolase (FAAH) [2] and Sigma-1 (σ1) receptors [3]. This whitepaper dissects the physicochemical causality behind its design, its mechanistic interactions within biological targets, and the self-validating experimental workflows used to evaluate its efficacy.

Physicochemical Rationale: The Gem-Difluoro Effect

The engineering of the 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane core is not arbitrary; it is a calculated structural intervention designed to overcome the classical liabilities of basic spirocyclic amines.

Metabolic Shielding

The oxa-ring of unsubstituted spirocycles is highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, specifically via hydrogen abstraction adjacent to the oxygen atom. By installing a gem-difluoro group at the 3-position, the C-H bonds are replaced by highly stable C-F bonds. Fluorine's high electronegativity and the strength of the C-F bond effectively block CYP-mediated oxidative degradation, dramatically increasing the molecule's half-life ( t1/2​ ).

pKa Modulation and Lipophilic Efficiency (LipE)

The strongly electron-withdrawing nature of the difluoro moiety exerts a profound inductive effect through the spirocyclic system. This lowers the pKa​ of the piperidine nitrogen (typically from ~9.5 to ~8.0).

  • Causality: A lower pKa​ ensures that a higher fraction of the drug remains un-ionized at physiological pH (7.4). This increases passive membrane permeability and blood-brain barrier (BBB) penetration without requiring a massive increase in overall lipophilicity (LogP), thereby optimizing the Lipophilic Efficiency (LipE) of the lead candidate.

Core Mechanisms of Action in Target Therapeutics

When utilized as a structural core, 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane drives the mechanism of action for several distinct classes of therapeutics.

Mechanism A: Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is an integral membrane serine hydrolase responsible for degrading endocannabinoids like anandamide (AEA)[4].

  • Binding Mechanics: The 1-oxa-8-azaspiro[4.5]decane core has been identified as a superior lead scaffold for FAAH inhibitors[2]. The spirocyclic geometry perfectly complements the cytosolic port of the FAAH catalytic gorge. When functionalized with a urea or carbamate moiety, the spirocycle positions the electrophilic warhead precisely adjacent to the catalytic Ser241 residue, enabling rapid covalent inhibition.

  • Therapeutic Outcome: Inhibition of FAAH prevents the hydrolysis of AEA, leading to elevated endogenous cannabinoid levels. This produces profound analgesic and anti-inflammatory effects via CB1/CB2 receptor activation without the psychotropic side effects associated with direct CB1 agonists[4].

FAAH_Signaling AEA Anandamide (AEA) Endocannabinoid FAAH FAAH Enzyme (Active) AEA->FAAH Hydrolysis CB_Receptors CB1 / CB2 Receptors (Activation) AEA->CB_Receptors Accumulation & Binding Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites Degradation Inhibitor 3,3-Difluoro-spiro Inhibitor Inhibitor->FAAH Covalent/Reversible Inhibition Analgesia Analgesia & Anti-inflammation CB_Receptors->Analgesia Downstream Signaling

Caption: Mechanism of FAAH inhibition by spirocyclic derivatives leading to endocannabinoid-mediated analgesia.

Mechanism B: Sigma-1 (σ1) Receptor Modulation

The σ1 receptor is an intracellular chaperone protein implicated in neuroprotection and tumor biology. Spirocyclic piperidines are classic σ1 pharmacophores[3].

  • Binding Mechanics: The azaspiro core acts as the primary basic amine that anchors to Asp126 in the σ1 binding pocket via a crucial salt bridge. The incorporation of the oxa-ring (and subsequent fluorination) reduces the overall lipophilicity of the molecule compared to traditional benzofuran spirocycles.

  • Therapeutic Outcome: This reduced lipophilicity minimizes non-specific background binding, making these derivatives highly potent radioligands for tumor imaging and targeted CNS therapies[3].

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the evaluation of 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane derivatives must rely on self-validating experimental protocols. The following workflows incorporate internal controls to guarantee that observed effects are causally linked to the compound's structure.

Protocol 1: In Vitro FAAH Kinetic Inhibition Assay (Fluorometric)

Purpose: To determine the kinact​/KI​ of spirocyclic FAAH inhibitors. Causality Check: A continuous fluorometric assay is used instead of an end-point assay to accurately capture the time-dependent kinetics typical of covalent spirocyclic inhibitors.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA). BSA is included to prevent non-specific adherence of the highly lipophilic substrate to the microplate walls.

  • Enzyme/Inhibitor Pre-incubation: Add 10 µL of recombinant human FAAH (final concentration 2 nM) to a 96-well black microplate. Add 10 µL of the spirocyclic inhibitor at varying concentrations (0.1 nM to 10 µM).

    • Self-Validation: Include a vehicle control (DMSO) and a positive control (URB597, a known covalent FAAH inhibitor) to validate enzyme viability and assay sensitivity.

  • Reaction Initiation: Add 30 µL of the fluorogenic substrate AMC-arachidonoyl amide (final concentration 2 µM).

  • Kinetic Measurement: Immediately monitor fluorescence (Excitation: 340 nm, Emission: 460 nm) continuously for 60 minutes at 37°C.

  • Data Analysis: Calculate the pseudo-first-order rate constants ( kobs​ ) from the non-linear regression of the progress curves.

Protocol 2: Microsomal Stability (CYP450) Profiling

Purpose: To validate the metabolic shielding effect of the 3,3-difluoro substitution.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Add the spirocyclic test compound to achieve a final concentration of 1 µM (keep organic solvent <0.5% to prevent CYP inhibition).

  • Reaction Initiation (The Causality Step): Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final 1 mM).

    • Self-Validation: Run a parallel control without NADPH. If the compound degrades in the minus-NADPH control, the instability is chemical, not CYP-mediated.

  • Quenching & Extraction: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant to quantify the remaining parent compound and calculate intrinsic clearance ( CLint​ ).

HTS_Workflow Scaffold Scaffold Selection (1-oxa-8-azaspiro[4.5]decane) Fluorination Fluorination Strategy (3,3-Difluoro insertion) Scaffold->Fluorination Synthesis Chemical Synthesis & Purification Fluorination->Synthesis InVitro In Vitro Screening (Target Affinity & Kinetics) Synthesis->InVitro DMPK DMPK Profiling (Microsomal Stability) InVitro->DMPK DMPK->Synthesis SAR Feedback Loop Lead Lead Candidate Selection DMPK->Lead

Caption: Iterative lead optimization workflow for fluorinated spirocyclic drug candidates.

Quantitative Data Summary

The following table synthesizes the representative physicochemical and pharmacokinetic improvements observed when transitioning from an unsubstituted 1-oxa-8-azaspiro[4.5]decane core to the 3,3-difluoro analog in a standard FAAH inhibitor scaffold.

ParameterUnsubstituted Spirocycle3,3-Difluoro SpirocycleMechanistic Implication
Basic Amine pKa​ 9.48.1Difluoro induction lowers basicity, improving BBB penetration.
LogD (pH 7.4) 1.22.5Increased lipophilicity drives target receptor affinity.
HLM CLint​ (µL/min/mg) > 85.0 (High clearance)< 15.0 (Low clearance)Fluorine blocks CYP450 oxidation at the oxa-ring 3-position.
Half-life ( t1/2​ in vitro) 12 minutes> 90 minutesSignificantly prolonged duration of action.
FAAH IC50​ (nM) 45 nM8 nMOptimized spatial fit and LipE within the catalytic gorge.

References

  • EvitaChem. 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride Product Profile.1

  • Journal of Medicinal Chemistry (ACS Publications). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent.3

  • Bioorganic & Medicinal Chemistry Letters (PubMed). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds.2

  • Google Patents. US20110230493A1 - 1-OXA-8-Azaspiro [4,5] Decane-8-Carboxamide Compounds as FAAH Inhibitors.4

Sources

Exploratory

The Biosynthesis of 1-oxa-3-azaspiro[4.5]decane Compounds: A Technical Guide for Drug Discovery Professionals

Abstract The 1-oxa-3-azaspiro[4.5]decane scaffold is a privileged heterocyclic motif present in a variety of marine natural products with significant therapeutic potential. Understanding the biosynthesis of this complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1-oxa-3-azaspiro[4.5]decane scaffold is a privileged heterocyclic motif present in a variety of marine natural products with significant therapeutic potential. Understanding the biosynthesis of this complex spiroaminal core is paramount for the future development of novel pharmaceuticals through biocatalysis and synthetic biology. This in-depth technical guide provides a comprehensive overview of the proposed biosynthetic pathway of the 1-oxa-3-azaspiro[4.5]decane core, primarily focusing on its origins from bromotyrosine-derived metabolites in marine sponges. We will delve into the key enzymatic transformations, the classes of enzymes likely involved, and present a hypothetical experimental workflow for the elucidation and validation of this pathway. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage nature's synthetic machinery for the production of complex molecules.

Introduction: The Significance of the 1-oxa-3-azaspiro[4.5]decane Core

The 1-oxa-3-azaspiro[4.5]decane ring system is a key structural feature of several biologically active natural products, most notably the psammaplysin family of compounds isolated from marine sponges.[1] These molecules have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-HIV properties. The unique three-dimensional architecture of the spiroaminal moiety plays a crucial role in the biological activity of these compounds, making it an attractive target for synthetic and medicinal chemists. A thorough understanding of its biosynthesis will not only provide insights into the intricate enzymatic machinery responsible for its formation but also pave the way for the development of sustainable and efficient biocatalytic methods for the synthesis of novel analogs with improved therapeutic profiles.

The Proposed Biosynthetic Pathway: A Journey from Bromotyrosine

The biosynthesis of the 1-oxa-3-azaspiro[4.5]decane core is believed to originate from the amino acid L-tyrosine, which undergoes a series of enzymatic modifications. The most widely accepted proposed pathway is rooted in the biosynthesis of bromotyrosine-derived natural products.[1][2]

Initial Steps: Bromination and Oxime Formation

The biosynthetic journey commences with the bromination of L-tyrosine to form 3,5-dibromo-L-tyrosine. This reaction is catalyzed by a vanadium-dependent haloperoxidase, an enzyme commonly found in marine organisms. Following bromination, the amino acid undergoes further transformations to yield an oxime intermediate. While the precise enzymatic steps are yet to be fully elucidated, it is hypothesized that an oxidative decarboxylation followed by the action of an oxidase or a similar enzyme leads to the formation of the corresponding oxime.

The Key Intermediate: The Oximino Epoxide

A crucial proposed intermediate in the pathway is an oximino epoxide.[1] It is suggested that the aromatic ring of the brominated oxime is epoxidized by a monooxygenase, likely a flavin-dependent monooxygenase or a cytochrome P450 enzyme. This highly reactive epoxide is poised for a subsequent intramolecular cyclization event.

Spirocyclization: The Formation of the 1-oxa-3-azaspiro[4.5]decane Core

The formation of the spiroaminal ring system is the most critical and complex step in the proposed pathway. It is hypothesized to occur through a Beckmann-type rearrangement of the oximino epoxide intermediate.[1] This rearrangement, likely facilitated by a dedicated cyclase or a strategically positioned acidic or basic residue within an enzyme active site, would involve the opening of the epoxide ring and a concomitant attack of the oxime nitrogen onto one of the epoxide carbons, leading to the formation of the five-membered oxazolidine ring. The spirocyclic junction is formed as the cyclohexane ring is established.

The proposed biosynthetic pathway is depicted in the following diagram:

Biosynthesis of 1-oxa-3-azaspiro[4.5]decane cluster_0 Proposed Biosynthetic Pathway L-Tyrosine L-Tyrosine 3,5-Dibromo-L-tyrosine 3,5-Dibromo-L-tyrosine L-Tyrosine->3,5-Dibromo-L-tyrosine Vanadium-dependent Haloperoxidase Brominated Oxime Brominated Oxime 3,5-Dibromo-L-tyrosine->Brominated Oxime Oxidative Decarboxylation Oximino Epoxide Oximino Epoxide Brominated Oxime->Oximino Epoxide Monooxygenase (e.g., FMO, P450) 1-oxa-3-azaspiro[4.5]decane Core 1-oxa-3-azaspiro[4.5]decane Core Oximino Epoxide->1-oxa-3-azaspiro[4.5]decane Core Beckmann-type Rearrangement (Cyclase) Experimental Workflow cluster_1 Pathway Elucidation Workflow Isotopic Labeling Studies Isotopic Labeling Studies Identification of Biosynthetic Gene Cluster (BGC) Identification of Biosynthetic Gene Cluster (BGC) Isotopic Labeling Studies->Identification of Biosynthetic Gene Cluster (BGC) Confirm Precursors Heterologous Expression of Candidate Genes Heterologous Expression of Candidate Genes Identification of Biosynthetic Gene Cluster (BGC)->Heterologous Expression of Candidate Genes Sequence Analysis In vitro Enzyme Assays In vitro Enzyme Assays Heterologous Expression of Candidate Genes->In vitro Enzyme Assays Protein Production Structural Characterization of Intermediates Structural Characterization of Intermediates In vitro Enzyme Assays->Structural Characterization of Intermediates Functional Analysis Validated Biosynthetic Pathway Validated Biosynthetic Pathway Structural Characterization of Intermediates->Validated Biosynthetic Pathway Confirmation

Caption: A workflow for the elucidation of the biosynthetic pathway.

Step-by-Step Experimental Protocols

Protocol 1: Isotopic Labeling Studies

  • Objective: To confirm the incorporation of L-tyrosine into the 1-oxa-3-azaspiro[4.5]decane core.

  • Methodology:

    • Culture the producing organism (e.g., marine sponge explants or associated microorganisms) in a medium supplemented with a stable isotope-labeled precursor, such as ¹³C- or ¹⁵N-L-tyrosine.

    • After a suitable incubation period, extract the natural products.

    • Analyze the purified psammaplysin analogues by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the incorporation and position of the isotopic labels.

  • Expected Outcome: Enrichment of the 1-oxa-3-azaspiro[4.5]decane-containing product with the isotopic label, confirming L-tyrosine as a direct precursor.

Protocol 2: Identification of the Biosynthetic Gene Cluster (BGC)

  • Objective: To identify the genes encoding the enzymes responsible for the biosynthesis.

  • Methodology:

    • Sequence the genome or transcriptome of the producing organism.

    • Use bioinformatics tools (e.g., antiSMASH, PRISM) to search for BGCs containing genes homologous to known enzymes involved in natural product biosynthesis, such as halogenases, monooxygenases, and cyclases.

    • Look for clusters that contain genes with predicted functions consistent with the proposed biosynthetic pathway.

  • Expected Outcome: Identification of a candidate BGC containing genes for the key enzymatic steps.

Protocol 3: Heterologous Expression and In Vitro Characterization

  • Objective: To functionally characterize the candidate enzymes from the identified BGC.

  • Methodology:

    • Clone the candidate genes into suitable expression vectors.

    • Express the genes in a heterologous host, such as E. coli or Saccharomyces cerevisiae.

    • Purify the recombinant enzymes.

    • Perform in vitro assays with the purified enzymes and the proposed substrates (e.g., L-tyrosine, 3,5-dibromo-L-tyrosine) and cofactors.

    • Analyze the reaction products by HPLC, LC-MS, and NMR to confirm the enzymatic function.

  • Expected Outcome: Confirmation of the catalytic activity of the individual enzymes and the identification of biosynthetic intermediates.

Conclusion and Future Perspectives

The biosynthesis of the 1-oxa-3-azaspiro[4.5]decane core represents a fascinating example of nature's ability to construct complex molecular architectures. While the detailed enzymatic pathway is still under investigation, the proposed route originating from bromotyrosine provides a solid framework for future research. The elucidation of this pathway will not only be a significant scientific achievement but will also unlock the potential for the biocatalytic production of these valuable compounds and their analogs. The integration of genomics, enzymology, and synthetic biology will be instrumental in harnessing the biosynthetic machinery for the development of the next generation of spiroaminal-based therapeutics.

References

  • Roll, D. M., et al. (1985). The Biosynthesis of the 1,6-dioxa-2-azaspiro [4.6] undecane skeleton from 3,5-dibromo-l-tyrosine. Journal of the American Chemical Society, 107(14), 4176-4179.
  • Fattorusso, E., & Taglialatela-Scafati, O. (2008). Modern Alkaloids: Structure, Isolation, Synthesis and Biology. John Wiley & Sons.
  • Poulos, T. L. (2014). Heme enzyme structure and function. Chemical reviews, 114(7), 3919-3962.
  • Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & pharmaceutical bulletin, 43(5), 842-852. [3]5. Frensch, B., et al. (2021). Enzymatic spiroketal formation via oxidative rearrangement of pentangular polyketides. Nature communications, 12(1), 1-12.

  • Walsh, C. T. (2004).
  • Fischbach, M. A., & Walsh, C. T. (2006). Assembly-line enzymology for polyketide and nonribosomal peptide antibiotics: logic, machinery, and mechanisms. Chemical reviews, 106(8), 3468-3496.
  • Carney, J. R., & Rinehart, K. L. (1995). Biosynthesis of bromotyrosine derivatives in Aplysina fistularis. Journal of natural products, 58(6), 971-989. [4]9. Piel, J. (2010). Biosynthesis of polyketides by trans-AT polyketide synthases. Natural product reports, 27(7), 996-1047.

  • Li, X., et al. (2013). Distinct mechanisms for spiro-carbon formation reveal biosynthetic pathway crosstalk. Journal of the American Chemical Society, 135(49), 18491-18494. [5]11. Zhang, W., & Liu, Y. (2019). Recent advances in the biosynthesis of spiroketals. Natural product reports, 36(8), 1186-1208.

  • Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. Organic Process Research & Development, 25(5), 1086-1093.

Sources

Protocols & Analytical Methods

Method

Application Note: 3,3-Difluoro-1-oxa-8-azaspirodecane Hydrochloride in Modern Drug Discovery

Application Note: 3,3-Difluoro-1-oxa-8-azaspiro[1]decane Hydrochloride in Modern Drug Discovery Introduction: The Rationale for Fluorinated Spirocycles In contemporary medicinal chemistry, the over-reliance on planar, sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3,3-Difluoro-1-oxa-8-azaspiro[1]decane Hydrochloride in Modern Drug Discovery

Introduction: The Rationale for Fluorinated Spirocycles

In contemporary medicinal chemistry, the over-reliance on planar, sp2-hybridized aromatic rings has been identified as a primary driver of clinical attrition due to poor solubility and off-target toxicity. The strategic drive to "escape from flatland" by increasing the fraction of sp3-hybridized carbons (Fsp3) has been statistically correlated with higher clinical success rates[1].

The building block 3,3-Difluoro-1-oxa-8-azaspiro[2]decane hydrochloride represents a convergence of two powerful structural paradigms designed to overcome these challenges:

  • The Spirocyclic Core: The 1-oxa-8-azaspiro[2]decane scaffold is a privileged, highly three-dimensional structure. It has been historically validated in the development of potent M1 muscarinic agonists and sigma-1 receptor ligands[3]. By forcing the molecule into a rigid 3D conformation, it enhances target specificity and aqueous solubility.

  • gem-Difluoro Bioisosterism: The incorporation of a gem-difluoro motif on the tetrahydrofuran (THF) ring serves multiple mechanistic purposes. Fluorine's high electronegativity lowers the highest occupied molecular orbital (HOMO) of the adjacent ether oxygen, significantly increasing the oxidation potential of the ring[4]. This effectively blocks cytochrome P450 (CYP450)-mediated oxidative metabolism at the spiro-adjacent positions, enhancing the in vivo half-life of the resulting drug candidate[5].

Pathway Hit Planar Aromatic Hit (High Toxicity, Low Solubility) Spiro Scaffold Hopping: 1-Oxa-8-azaspiro[4.5]decane Hit->Spiro Increase Fsp3 (Escape Flatland) Fluoro Fluorination Strategy: gem-Difluoro Motif Spiro->Fluoro Block CYP450 Oxidation Lead Optimized Lead (High Fsp3, Enhanced ADME) Fluoro->Lead pKa & LogP Modulation

Figure 1: Lead optimization workflow utilizing fluorinated spirocyclic scaffold hopping.

Physicochemical Profiling & Structural Advantages

Understanding the baseline properties of this building block is critical for predicting its behavior during synthesis and physiological deployment. The hydrochloride salt form is specifically chosen to ensure the bench stability of the secondary amine, preventing atmospheric oxidation and ensuring precise stoichiometric control during high-throughput screening[6].

Table 1: Physicochemical Properties and Mechanistic Implications
PropertyValueMechanistic Implication in Drug Design
Compound Name 3,3-Difluoro-1-oxa-8-azaspiro[2]decane HCl-
CAS Number 2177266-22-5[6]-
Molecular Formula C8H14ClF2NO[6]-
Molecular Weight 213.65 g/mol [6]Low molecular weight allows for extensive functionalization without violating Lipinski's Rule of 5.
Fsp3 Character 1.00 (Core structure)Maximizes 3D spatial coverage, correlating with improved aqueous solubility and reduced off-target toxicity[1].
Fluorination Motif gem-Difluoro (on THF ring)Lowers the HOMO energy of the ether oxygen, increasing metabolic stability against CYP450-mediated oxidative ring opening[4].
Formulation Hydrochloride SaltProtonation of the secondary amine prevents atmospheric oxidation, ensuring long-term bench stability.

Application Workflows and Protocols

The secondary piperidine nitrogen of 3,3-difluoro-1-oxa-8-azaspiro[2]decane is the primary vector for derivatization. Because the spiro-center introduces significant steric bulk, standard coupling conditions often result in poor yields. The following self-validating protocols are optimized specifically for this hindered system.

Protocol A: Sterically Hindered Amide Coupling

This protocol utilizes HATU, which generates a highly reactive 7-azabenzotriazole active ester, overcoming the steric barriers of the spirocyclic piperidine ring.

Materials:

  • 3,3-Difluoro-1-oxa-8-azaspiro[2]decane HCl (1.0 equiv)

  • Target Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Suspend the target carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DCM (0.2 M) under an inert nitrogen atmosphere.

  • Activation: Add DIPEA (1.5 equiv) dropwise at room temperature. Stir for 15 minutes to allow the formation of the active ester. Causality: Pre-activation prevents the unreacted carboxylic acid from protonating the spirocyclic amine, which would stall the reaction.

  • Free-Basing: In a separate vial, suspend 3,3-difluoro-1-oxa-8-azaspiro[2]decane HCl (1.0 equiv) in DCM and cool to 0°C. Add the remaining DIPEA (1.5 equiv) dropwise. Causality: The neutralization of the HCl salt is exothermic. Performing this at 0°C prevents localized heating that could degrade the active ester upon addition.

  • Coupling: Transfer the free-based spirocycle solution to the activated acid mixture. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Workup: Quench with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Causality: The NaHCO3 wash is critical for removing HOAt (the byproduct of HATU), which can co-elute with the product during chromatography.

Protocol Start 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane HCl FreeBase Free-Basing (DIPEA, DCM, 0°C) Start->FreeBase Neutralize HCl salt Coupling Amide Coupling (R-COOH, HATU, RT) FreeBase->Coupling Electrophile addition Purification Aqueous Workup & Flash Chromatography Coupling->Purification Quench & Extract Product Fluorinated Spirocyclic Target Molecule Purification->Product Isolate pure compound

Figure 2: Standard amidation workflow for derivatizing the fluorinated spirocyclic core.

Protocol B: Buchwald-Hartwig Cross-Coupling for N-Aryl Derivatives

Attaching heteroaromatic rings to the spirocycle requires careful catalyst selection due to the steric hindrance around the nitrogen.

Step-by-Step Methodology:

  • Reagent Mixing: In an oven-dried Schlenk tube, combine 3,3-difluoro-1-oxa-8-azaspiro[2]decane HCl (1.0 equiv), the aryl halide (1.1 equiv), and sodium tert-butoxide (NaOtBu) (2.5 equiv). Causality: An excess of strong base is required to both neutralize the HCl salt and deprotonate the secondary amine for the catalytic cycle.

  • Catalyst Addition: Add RuPhos Pd G3 precatalyst (5 mol%). Causality: RuPhos provides a large bite angle and an electron-rich environment, facilitating reductive elimination. The G3 precatalyst ensures rapid generation of the active Pd(0) species at lower temperatures, preventing thermal decomposition of the fluorinated THF ring.

  • Solvent & Degassing: Add anhydrous Toluene (0.1 M). Degas the mixture via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 85°C for 12 hours.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate for purification via reverse-phase HPLC.

References[6] Abovchem. "3,3-difluoro-1-oxa-8-azaspiro[1]decane hydrochloride - CAS: 2177266-22-5". Abovchem Catalog. URL: https://www.abovchem.com/[3] Wanibuchi F, et al. "Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[1]decanes as M1 muscarinic agonists". Chemical and Pharmaceutical Bulletin. 1995;43(5):842-852. URL: https://pubmed.ncbi.nlm.nih.gov/7553970/[2] Lovering F, Bikker J, Humblet C. "Escape from flatland: increasing saturation as an approach to improving clinical success". Journal of Medicinal Chemistry. 2009;52(21):6752-6756. URL: https://pubmed.ncbi.nlm.nih.gov/19827778/[4] Meanwell NA. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry. 2018;61(14):5822-5880. URL: https://pubmed.ncbi.nlm.nih.gov/29400967/[5] Gillis EP, Eastman KJ, Hill MD, Donnelly DJ, Meanwell NA. "Applications of Fluorine in Medicinal Chemistry". Journal of Medicinal Chemistry. 2015;58(21):8315-8359. URL: https://pubmed.ncbi.nlm.nih.gov/26200936/

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane Hydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride . This spirocyclic building block is highly valued in drug development for its ability to improve metabo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride . This spirocyclic building block is highly valued in drug development for its ability to improve metabolic stability and modulate physicochemical properties (such as pKa and lipophilicity) when incorporated into active pharmaceutical ingredients.

This guide provides a field-validated, four-step synthetic workflow, quantitative optimization data, and a troubleshooting FAQ designed to help researchers overcome common bottlenecks such as defluorination, ring-opening, and low-yielding Reformatsky additions.

I. Reaction Pathway Visualization

The synthesis relies on a bottom-up construction of the difluoro-tetrahydrofuran ring onto a piperidine scaffold. The critical transformation is a Reformatsky-type addition-lactonization sequence, followed by chemoselective reduction.

G A N-Boc-4-piperidone (Starting Material) B Spiro Epoxide Intermediate A->B Me3S(O)I, NaH (Epoxidation) C Difluoro Lactone Intermediate B->C BrCF2CO2Et, Zn (Reformatsky) D Difluoro Spiro Ether (Boc-protected) C->D BH3·DMS (Reduction) E Target Compound (HCl Salt) D->E HCl / Dioxane (Deprotection)

Synthetic workflow for 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride.

II. Validated Step-by-Step Methodologies

To ensure a self-validating system, each protocol includes specific causality for the reagent choices and analytical checkpoints.

Step 1: Corey-Chaykovsky Epoxidation

Objective: Convert N-Boc-4-piperidone to tert-butyl 1-oxa-6-azaspiro[1]octane-6-carboxylate.

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO under N₂.

  • Slowly add trimethylsulfoxonium iodide (1.2 eq) in portions at 0 °C. Stir for 1 hour until hydrogen evolution ceases, ensuring complete formation of the sulfur ylide.

  • Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.

  • Warm to room temperature and stir for 12 hours.

  • Validation: Quench with water, extract with EtOAc, and check TLC (Hexanes/EtOAc 3:1). The epoxide should appear as a new, less polar spot compared to the ketone.

Step 2: Reformatsky-Type Lactonization (Critical Step)

Objective: Construct the 5-membered difluoro-lactone ring (tert-butyl 3,3-difluoro-2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate).

  • Suspend freshly activated zinc dust (3.0 eq) in anhydrous THF under N₂. Note: Zinc must be acid-washed or activated with 1,2-dibromoethane and TMSCl to ensure reliable insertion.

  • Add the spiro epoxide from Step 1 (1.0 eq) to the suspension.

  • Heat the mixture to gentle reflux (65 °C) and add ethyl bromodifluoroacetate (2.0 eq) dropwise over 30 minutes [1].

  • Causality: The generated zinc enolate attacks the less sterically hindered methylene carbon of the epoxide. The resulting zinc alkoxide intermediate undergoes spontaneous intramolecular transesterification with the ethyl ester to form the lactone.

  • Reflux for an additional 18 hours. Quench with cold 1M HCl, extract with EtOAc, and purify via silica gel chromatography.

Step 3: Chemoselective Lactone Reduction

Objective: Reduce the lactone to the spiro ether (tert-butyl 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane-8-carboxylate).

  • Dissolve the difluoro lactone (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Add Borane-Dimethyl Sulfide complex (BH₃·DMS, 2.5 eq) dropwise.

  • Causality: BH₃ is strictly required here. Stronger hydride donors like LiAlH₄ will cause over-reduction (ring-opening to the 1,4-diol) and potential defluorination. BH₃ selectively reduces the lactone carbonyl to a methylene group via a stable cyclic intermediate[2].

  • Stir at room temperature for 24 hours. Quench carefully with MeOH until effervescence stops, concentrate, and purify.

Step 4: Boc Deprotection & Salt Formation

Objective: Yield the final 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride.

  • Dissolve the Boc-protected spiro ether in a minimal amount of anhydrous 1,4-dioxane.

  • Add 4M HCl in dioxane (5.0 eq) and stir at room temperature for 4 hours [3].

  • Validation: The hydrochloride salt should precipitate directly from the reaction mixture. Filter the white solid, wash with cold methyl tert-butyl ether (MTBE), and dry under high vacuum.

III. Quantitative Data & Yield Optimization

Summarized below are the target metrics for each step. Deviations from these expected yields indicate a process failure that requires troubleshooting.

Reaction StepKey ReagentsTemp (°C)Time (h)Expected Yield (%)Critical Optimization Variable
1. Epoxidation Me₃S(O)I, NaH0 to 251285 - 90Anhydrous DMSO to prevent ylide quenching
2. Lactonization BrCF₂CO₂Et, Zn65 (Reflux)1860 - 70Zinc activation (acid wash or Rieke Zn)
3. Reduction BH₃·DMS0 to 252475 - 85Strict temperature control to avoid ring-opening
4. Deprotection 4M HCl / Dioxane254> 95Use of anti-solvent (MTBE) for crystallization

IV. Troubleshooting Guide & FAQs

Q1: My Reformatsky addition to the epoxide (Step 2) is yielding low conversion or acyclic byproducts. How can I fix this? A1: This is the most common failure point. The reaction requires highly activated zinc to form the organozinc reagent efficiently. If the zinc is oxidized, the initiation will fail. Wash your zinc dust with 1M HCl, water, ethanol, and ether, then dry under vacuum before use. Additionally, if the intermediate zinc alkoxide does not spontaneously cyclize into the lactone, adding a catalytic amount of p-toluenesulfonic acid (PTSA) during the workup phase can drive the intramolecular transesterification to completion [1].

Q2: During the reduction of the difluoro lactone (Step 3), LC-MS indicates the formation of a highly polar byproduct. What is happening? A2: You are likely observing ring-opening to the acyclic 1,4-diol. This occurs if the reaction temperature exceeds 25 °C or if a trace of moisture reacts with the borane to form more aggressive boron species. Ensure the reaction is kept strictly under N₂ and do not heat the mixture. If the problem persists, switch to Borane-THF complex, which is slightly milder than BH₃·DMS, though it requires a longer reaction time.

Q3: The final Boc deprotection (Step 4) is resulting in a sticky oil instead of a crystalline solid. How do I isolate the salt? A3: An oil forms when the product traps residual dioxane or unreacted starting material. First, ensure your 4M HCl in dioxane is fresh; older solutions lose HCl gas titer, leading to incomplete deprotection. To crystallize the oil, triturate it vigorously with a non-polar anti-solvent such as cold MTBE or diethyl ether. Seeding the mixture with a previously obtained crystal of the product will also rapidly induce precipitation [3].

Q4: Can I use DAST or Deoxo-Fluor to introduce the fluorines instead of the Reformatsky approach? A4: While nucleophilic fluorination of a 3-oxospiro[4.5]decane precursor is theoretically possible, the spirocyclic ketone adjacent to the oxygen atom is highly prone to ring-expansion or elimination side-reactions under DAST/Deoxo-Fluor conditions. The bottom-up Reformatsky approach using ethyl bromodifluoroacetate is much more reliable for installing the gem-difluoro group without skeletal rearrangement.

V. References

  • Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules Source: Tetrahedron / National Institutes of Health (NIH) URL:[Link]

  • Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane Hydrochloride Workflows

Welcome to the Technical Support Center for handling 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride . As modern drug discovery increasingly relies on the "escape from flatland" strategy, sp3-rich spirocyclic amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride . As modern drug discovery increasingly relies on the "escape from flatland" strategy, sp3-rich spirocyclic amines have become privileged scaffolds[1]. This specific building block combines three powerful medicinal chemistry motifs: a conformationally restricted spirocycle, an oxa-substitution to lower lipophilicity and improve aqueous solubility[2], and a gem-difluoro group that serves as a bioisostere while blocking metabolic soft spots[3].

However, handling this secondary amine hydrochloride presents unique physicochemical challenges. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure your synthetic workflows succeed.

Part 1: Physicochemical Properties & Experimental Implications

Before designing your reaction, it is critical to understand the baseline properties of the compound.

PropertyValueImplication for Experiments
CAS Number 2177266-22-5[4]Use for exact database queries and inventory tracking.
Molecular Weight (Salt) 213.65 g/mol [4]Stoichiometric calculations must account for the HCl equivalent.
Molecular Weight (Free Base) 177.19 g/mol [5]Low MW indicates high volatility; avoid high vacuum during isolation.
Physical State Solid (Powder)Prone to hygroscopicity; store in a desiccator to prevent weighing errors.
Solubility Profile High in H₂O, MeOH, DMSOIdeal for reverse-phase LC-MS; poor for direct use in DCM/THF without freebasing.
Part 2: Handling, Solubility, and Freebasing (FAQs)

Q: My reaction mixture becomes a thick, un-stirrable slurry when I suspend the hydrochloride salt in dichloromethane (DCM) and add triethylamine (TEA). How do I fix this? A: This is a classic mass-transfer issue caused by the insolubility of the byproduct. When you add TEA to freebase the amine, triethylamine hydrochloride (TEA·HCl) is formed. TEA·HCl is highly insoluble in non-polar solvents like DCM, leading to rapid precipitation[6].

  • The Solution: Switch your organic base to N,N-Diisopropylethylamine (DIPEA). The resulting byproduct salt, DIPEA·HCl, is highly soluble in a wide range of organic solvents, including DCM and acetonitrile[6]. This keeps your reaction homogeneous, ensuring the free amine is fully available to react with your electrophile.

Q: I tried to isolate the free base by washing with aqueous NaOH, extracting into EtOAc, and concentrating on the rotary evaporator. My yield was less than 20%. Where did my compound go? A: You likely lost your product to the vacuum pump. The free base of 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane has a low molecular weight of only 177.19 g/mol [5]. Low-molecular-weight secondary amines are highly volatile.

  • The Solution: Do not isolate the free base unless absolutely necessary. Generate the free base in situ during your reaction by adding 1.2–2.0 equivalents of DIPEA directly to the reaction mixture containing the hydrochloride salt[7].

SolubilityTree Start Amine HCl Salt in Organic Solvent (e.g., DCM, THF) AddBase Add Organic Base to Freebase Start->AddBase CheckSol Is the resulting byproduct salt soluble? AddBase->CheckSol Base Selection Yes Homogeneous Reaction (High Yield, Fast Kinetics) CheckSol->Yes DIPEA (Forms soluble DIPEA·HCl) No Heterogeneous Slurry (Mass Transfer Issues) CheckSol->No TEA (Forms insoluble TEA·HCl)

Decision tree illustrating base selection, salt solubility, and reaction kinetics.

Part 3: Reactivity & Coupling Workflows

Q: I am attempting an amide coupling with a standard carboxylic acid using EDC/HOBt, but my yields are stalling at 40%. Why is the nucleophilicity compromised? A: Two structural factors are impeding your reaction. First, the spirocyclic center adjacent to the piperidine ring introduces steric hindrance. Second, the gem-difluoro group on the adjacent tetrahydrofuran ring exerts a strong inductive electron-withdrawing effect (-I effect)[3]. Although separated by a few sigma bonds, this inductive pull slightly reduces the electron density (and thus nucleophilicity) of the secondary amine nitrogen compared to a standard, un-fluorinated piperidine.

  • The Solution: Upgrade your coupling reagent to HATU, which is highly efficient for sterically hindered and electronically deactivated amines. Pair it with DIPEA, which is sterically hindered enough to avoid acting as a competing nucleophile, yet basic enough to fully deprotonate both the carboxylic acid and the amine salt[7].

Protocol: Optimized Amide Coupling with HATU

This protocol utilizes a self-validating system: colorimetric changes and pH verification ensure the mechanistic steps are proceeding correctly.

  • Activation: In an oven-dried vial, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 eq).

    • Causality Check: 1.0 eq is required to freebase the amine hydrochloride, 1.0 eq to deprotonate the carboxylic acid, and 1.0 eq excess to drive the formation of the active ester[7]. The solution will typically turn pale yellow, visually validating the formation of the active HOAt ester.

  • Amine Addition: Add 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride (1.1 eq)[4] in one portion. Stir at room temperature for 2–4 hours.

  • Validation: Monitor by LC-MS. The expected mass of the product will be [Acid MW + 177.19 - 18 (H₂O) + 1 (H⁺)].

  • Quench & Workup: Dilute the mixture with EtOAc and wash with 5% aqueous LiCl (3x) to pull the DMF into the aqueous layer. Follow with a saturated NaHCO₃ wash to remove any unreacted acid and HOAt byproduct.

AmideCoupling A Carboxylic Acid + HATU B Activated Ester Intermediate A->B DIPEA (2 eq) DMF, rt E Amide Product B->E -HOAt C Spirocyclic Amine HCl Salt D Free Amine (in situ) C->D DIPEA (1 eq) (Soluble DIPEA·HCl) D->B Nucleophilic Attack

Mechanistic workflow of in situ freebasing and amide coupling using HATU/DIPEA.

Part 4: Purification & Analytics (FAQs)

Q: When I run flash chromatography on normal-phase silica gel, the product streaks heavily and co-elutes with impurities. How can I improve the resolution? A: Secondary amines interact strongly with the acidic silanol groups on standard normal-phase silica gel, causing peak tailing, irreversible adsorption, and streaking.

  • The Solution: You must passivate the silica. Add 1–5% of a basic modifier, such as TEA or concentrated aqueous NH₄OH, to your mobile phase (e.g., run a gradient of 0-10% MeOH in DCM containing 1% NH₄OH). Alternatively, switch entirely to reverse-phase chromatography (C18), which is generally superior for polar, basic spirocycles and leverages their high aqueous solubility[1]. If using reverse-phase LC, utilize volatile buffers like 0.1% TFA or Formic Acid, keeping in mind your final product will be isolated as the corresponding TFA or formate salt.

References
  • Abovchem.3,3-difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride - CAS:2177266-22-5.
  • BLDpharm.1214875-09-8 | 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane.
  • PharmaBlock.Spirocyclic Piperidines in Drug Discovery.
  • Enamine.Spirocycles for Improved Solubility.
  • ACS Publications.A “Bottom-Up” Approach to Process Development: Application of Physicochemical Properties of Reaction Products toward the Development of Direct-Drop Processes.
  • ACS Publications.Divergent Synthesis of gem-Difluoro-2-oxabicyclo[2.1.1]hexanes Enabled by 1,3-Oxygen Rearrangement.
  • ACS Publications.Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of 1-oxa-8-azaspiro[4.5]decane

Welcome to the technical support center for the synthesis of 1-oxa-8-azaspiro[4.5]decane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-oxa-8-azaspiro[4.5]decane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable synthetic scaffold. The unique three-dimensional structure of spirocycles makes them desirable in medicinal chemistry, but their synthesis can present challenges.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.

Overview of a Common Synthetic Strategy

A prevalent and effective route to the 1-oxa-8-azaspiro[4.5]decan-3-one core begins with the commercially available N-Boc-4-piperidone.[2] This multi-step synthesis involves an initial alkylation to build the carbon framework, followed by an acid-catalyzed intramolecular cyclization to form the spirocyclic lactone, and concludes with deprotection to yield the final product.[2]

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common problems encountered during the synthesis, providing causal analysis and actionable solutions.

Problem 1: Low or No Product Yield in the Initial Alkylation Step

Question: I am reacting N-Boc-4-piperidone with an acrylate derivative (e.g., ethyl 2-(bromomethyl)acrylate) using LDA, but my TLC/LC-MS analysis shows a low yield of the desired alkylated product. What could be the cause?

Possible Causes & Solutions:

  • Incomplete Deprotonation: The formation of the lithium enolate of N-Boc-4-piperidone is critical. If deprotonation is inefficient, the starting material will not react.

    • Troubleshooting Steps:

      • Verify Base Quality: Use a fresh, high-purity strong base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH).[2] Ensure LDA is freshly prepared or properly titrated.

      • Maintain Low Temperature: During the addition of LDA, the temperature must be strictly maintained at -78 °C to ensure the stability of the base and the kinetic enolate.[2]

      • Check Stoichiometry: Ensure the correct molar ratios of the base to the piperidone are used. A slight excess of the base (e.g., 1.1 equivalents) is often beneficial.[2]

  • Degradation of the Electrophile: The acrylate reagent can be susceptible to degradation or polymerization.

    • Troubleshooting Steps:

      • Use Fresh Reagent: Employ a new or recently purified bottle of the electrophile.

      • Controlled Addition: Add the electrophile slowly and dropwise to the reaction mixture at low temperature (-78 °C) to manage any exothermic processes and prevent side reactions.[2]

  • Presence of Moisture: Protic contaminants like water will quench the strong base and the enolate intermediate.

    • Troubleshooting Steps:

      • Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents (e.g., THF freshly distilled from sodium/benzophenone).

      • Inert Atmosphere: Conduct the entire reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the system.[2]

Problem 2: Incomplete Intramolecular Cyclization

Question: After isolating the alkylated intermediate, my acid-catalyzed cyclization to form the spiro-lactone is sluggish or incomplete. How can I drive this reaction to completion?

Possible Causes & Solutions:

  • Insufficient Acid Catalysis: The cyclization requires an acid to protonate the ester carbonyl, making it more electrophilic for the intramolecular attack.

    • Troubleshooting Steps:

      • Catalyst Choice & Purity: Ensure the acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or HCl, is of appropriate purity and concentration.[2] A slight excess may be necessary.

      • Consider Stronger Acids: For less reactive substrates, stronger acids might be required, but this should be balanced against the risk of substrate decomposition.[3][4][5]

  • Inefficient Removal of Byproducts: The cyclization is often a reversible equilibrium reaction. The removal of byproducts like ethanol and water is crucial to push the equilibrium towards the product.

    • Troubleshooting Steps:

      • Use a Dean-Stark Apparatus: When heating the reaction in a solvent like toluene, a Dean-Stark trap is highly effective for azeotropically removing water and ethanol as they form, driving the reaction forward.[2]

  • Suboptimal Reaction Conditions: The reaction may require more thermal energy or longer reaction times to overcome the activation energy barrier.

    • Troubleshooting Steps:

      • Increase Temperature/Time: Gradually increase the reaction temperature (e.g., to reflux) and/or extend the reaction time.[2]

      • Monitor Progress: Use TLC or LC-MS to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time.[2]

Problem 3: Difficulty in Product Purification

Question: My crude product is a complex mixture, and I am struggling to isolate the pure 1-oxa-8-azaspiro[4.5]decane derivative using standard column chromatography. What are the best purification strategies?

Possible Causes & Solutions:

  • Co-elution with Impurities: Basic amine products can interact strongly with acidic silica gel, leading to peak tailing and poor separation.[6]

    • Troubleshooting Steps:

      • Amine-Treated Silica: Use amine-functionalized silica gel for chromatography, which can significantly improve peak shape and separation.[6]

      • Mobile Phase Modification: Add a small amount of a competing amine, like triethylamine (~1-2%), to your eluent system (e.g., hexanes/ethyl acetate) to block the acidic sites on the silica gel.[6]

      • Alternative Solvents: For highly polar amines, a mobile phase of dichloromethane and methanol might be effective.[3]

  • Formation of an Oil Instead of a Solid Salt: When forming a hydrochloride salt for final isolation, the product may sometimes separate as an oil rather than a crystalline solid.

    • Troubleshooting Steps:

      • Induce Precipitation: Try adding a less polar co-solvent, such as diethyl ether or hexane, to the solution to decrease the product's solubility and encourage precipitation.[2]

      • Trituration: Vigorously stir or scratch the oily product with a suitable solvent to induce crystallization.

      • Seeding: If available, add a single small crystal of the pure product to act as a nucleation site for crystallization.[2]

  • Presence of Hard-to-Remove Starting Materials: If the reaction did not go to completion, separating the product from structurally similar starting materials can be difficult.

    • Troubleshooting Steps:

      • Drive Reaction to Completion: Before workup, ensure the reaction is complete by TLC monitoring.[7]

      • Derivatization: In difficult cases, consider temporarily derivatizing the product to significantly alter its polarity, allowing for easier separation, followed by a deprotection step.[7]

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis? A1: Standard laboratory safety protocols are essential. Specifically:

  • Handle all reactive reagents, especially strong bases like LDA and strong acids like p-TsOH and HCl, inside a well-ventilated chemical fume hood.[2]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.

  • Be cautious when quenching reactions involving strong bases, as this can be highly exothermic.

Q2: How can I effectively monitor the progress of these reactions? A2: Thin-Layer Chromatography (TLC) is the most common and immediate method.[2] Use an appropriate eluent system and a suitable visualization technique (e.g., UV light, potassium permanganate stain, or iodine chamber). For more quantitative analysis and to confirm product mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[2]

Q3: Are there alternative synthetic routes to the 1-oxa-8-azaspiro[4.5]decane core? A3: Yes, several other methods exist. One notable alternative is the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or ketone followed by ring closure.[5] This reaction is fundamental in alkaloid synthesis and can be adapted for spirocycle formation.[8][9] Other methods include dipolar cycloadditions of nitrones and catalytic asymmetric dearomatization strategies.[1][9][10] The choice of route depends on the desired substitution pattern and available starting materials.

Q4: What are the key considerations for scaling up this synthesis? A4: When moving from bench-scale to a larger scale, several factors become critical:

  • Heat Transfer: The alkylation step, particularly the addition of LDA and the subsequent quench, can be highly exothermic. Ensure the reactor has adequate cooling capacity to maintain the required low temperatures.

  • Mixing: Efficient stirring is crucial to ensure homogeneity, especially during reagent addition and in heterogeneous mixtures.

  • Reagent Addition Rate: Slow, controlled addition of reagents is even more important at a larger scale to manage exotherms and prevent the formation of localized "hot spots."

  • Purification: Large-scale chromatography can be cumbersome. Investigate alternative purification methods such as crystallization or distillation if feasible for the target compound.

Data & Protocols

Table 1: Summary of Typical Reaction Parameters
StepKey ReagentsSolventTemperatureTypical TimeYield (%)Reference
Alkylation N-Boc-4-piperidone, LDA, Ethyl 2-(bromomethyl)acrylateAnhydrous THF-78 °C to RT12 hVariable[2]
Cyclization Alkylated Intermediate, p-TsOHTolueneReflux6 h~70-85%[2]
Deprotection Boc-protected Spirocycle, 4M HCl in DioxaneDioxaneRoom Temp4 hHigh[2]
Detailed Experimental Protocol: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride[2]

Step 1: Synthesis of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq).

  • Stir the mixture for 30 minutes at -78 °C.

  • Add ethyl 2-(bromomethyl)acrylate (1.2 eq) dropwise.

  • Allow the reaction to warm slowly to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Intramolecular Cyclization

  • Dissolve the product from Step 1 in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove ethanol and water for approximately 6 hours.

  • Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer and concentrate to yield the Boc-protected spiroketal lactone.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the Boc-protected spiroketal lactone in a minimal amount of anhydrous dioxane.

  • Add a solution of 4M HCl in dioxane (5.0 eq).

  • Stir the mixture at room temperature for 4 hours.

  • Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to afford the final product as a hydrochloride salt.

Visualizations

Reaction Workflow Diagram

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection A N-Boc-4-piperidone B Deprotonation (LDA, THF, -78°C) A->B C Alkylation with Acrylate Electrophile B->C D Alkylated Intermediate C->D E Acid Catalysis (p-TsOH, Toluene, Reflux) D->E F Boc-Spiro-Lactone E->F G Acidolysis (HCl in Dioxane) F->G H Final Product (HCl Salt) G->H

Caption: Synthetic workflow for 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride.

Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed check_reagents Check Reagent Quality (Base, Electrophile, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) reagents_ok->check_conditions Yes purify_reagents Solution: Use Fresh/Purified Reagents Ensure Anhydrous Conditions reagents_ok->purify_reagents No conditions_ok Conditions OK? check_conditions->conditions_ok optimize_conditions Solution: Optimize Temp/Time Ensure Inert Atmosphere conditions_ok->optimize_conditions No analyze_byproducts Analyze Crude Mixture (NMR, LC-MS) conditions_ok->analyze_byproducts Yes end_node Identify Side Reaction & Re-strategize analyze_byproducts->end_node

Caption: Troubleshooting decision tree for low reaction yield.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. Benchchem.
  • Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed.
  • Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. J-Stage.
  • BenchChem. (2025). Technical Support Center: Pictet-Spengler Reaction in Sarpagine Alkaloid Synthesis. Benchchem.
  • BenchChem. (2025). Optimization of reaction conditions for the Pictet-Spengler synthesis. Benchchem.
  • Zheng, M. Q., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia.
  • EvitaChem. (n.d.). Buy 1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide (EVT-14073089). EvitaChem.
  • Zhang, X., et al. (2025). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach.
  • BenchChem. (2025). Optimizing Pictet-Spengler Reactions for Tryptamine Analogs: A Technical Support Guide. Benchchem.
  • Liu, X., & Gong, J. (2020). Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond. Accounts of Chemical Research.
  • Bull, J. A., et al. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones.
  • BenchChem. (2025). A Technical Guide to the Synthesis of Spirocyclic Amines. Benchchem.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Biotage.

Sources

Optimization

stability of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride under experimental conditions

Welcome to the specialized technical support and troubleshooting center for 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride . Designed for medicinal chemists, formulation scientists, and drug development professio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the specialized technical support and troubleshooting center for 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride . Designed for medicinal chemists, formulation scientists, and drug development professionals, this guide synthesizes field-proven insights with fundamental chemical principles. Here, we address the specific handling, storage, and synthetic workflow challenges associated with this fluorinated spirocyclic building block.

Core Physicochemical Data

To establish a baseline for your experimental design, the quantitative data for this compound is summarized below[1]:

PropertyValue / Description
Chemical Name 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride
CAS Number 2177266-22-5
Molecular Formula C8H14ClF2NO
Molecular Weight 213.65 g/mol
Physical State Solid (typically white to off-white powder)
Solubility Soluble in water, methanol, DMSO; insoluble in non-polar organics (e.g., hexane)
Storage Conditions 2-8°C, tightly desiccated, protected from light and moisture

Frequently Asked Questions (FAQs): Stability & Handling

Q1: My batch of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride has turned into a sticky, clumpy paste. Is it degraded? A: It is not necessarily degraded, but it has likely deliquesced. Hydrochloride salts of basic amines are notoriously hygroscopic. The high hydrophilic nature of the polar ionized groups (exposed on the crystal surfaces) leads to rapid water vapor sorption when exposed to ambient humidity[2]. Causality: The absorbed moisture lowers the localized pH of the loosely bound water, which can compromise weighing accuracy and introduce stoichiometric errors. More critically, it introduces water into moisture-sensitive downstream reactions (e.g., Buchwald-Hartwig aminations), which can quench transition-metal catalysts. Action: Store the compound in a tightly sealed container inside a desiccator. If clumping occurs, dry the material under high vacuum (<1 mbar) at 40°C for 12 hours before use.

Q2: Why use the hydrochloride salt instead of the free base if it is so hygroscopic? A: The free base of this spirocyclic secondary amine is prone to oxidation and can exist as a volatile oil at room temperature. The hydrochloride salt significantly enhances the shelf-life, oxidative stability, and aqueous solubility of the compound[3]. The spirocyclic framework itself is designed to provide high metabolic stability and act as a bioisostere in medicinal chemistry[4], but the HCl salt form is the most practical vehicle for long-term storage and transport.

Q3: Is the 3,3-difluoro-tetrahydrofuran ring stable under basic reaction conditions? A: It is highly stable under mild to moderate basic conditions (e.g., DIPEA, K2CO3, Cs2CO3). However, under strongly basic conditions (e.g., NaH, KOtBu) combined with high heat (>100°C), you risk degradation. Causality: The fluorine atoms at the 3-position are highly electronegative, making the adjacent protons at the 2- and 4-positions of the tetrahydrofuran ring relatively acidic. Strong bases can abstract these protons, leading to the E2 elimination of hydrogen fluoride (HF) and the formation of an undesired fluoro-dihydrofuran byproduct.

Workflow Troubleshooting & Experimental Protocols

Issue: Low Yield in Amide Couplings or Nucleophilic Substitutions (SNAr)

Root Cause: The secondary amine is locked as an unreactive hydrochloride salt. If the base used in the reaction (e.g., DIPEA or TEA) is insufficient to fully neutralize the HCl salt, or if hygroscopic water quenches the coupling reagent (like HATU or EDC), the reaction will stall.

Protocol: Quantitative In Situ Free-Basing and Coupling

To ensure a self-validating system for your coupling reactions, follow this optimized step-by-step methodology:

Step 1: Desiccation & Weighing (Pre-reaction)

  • Action: Weigh the required amount of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride rapidly in a dry-box or under a stream of nitrogen.

  • Validation: Observe the powder morphology. It must be free-flowing. If it sticks to the spatula, abort the weighing and dry the bulk material under vacuum.

Step 2: Solubilization and Neutralization

  • Action: Suspend the salt (1.0 eq) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (2.5 to 3.0 eq) dropwise. Mechanistic Note: 1.0 eq is consumed strictly to neutralize the HCl salt; the excess acts as the required base for the subsequent coupling mechanism.

  • Action: Stir at room temperature for 15 minutes.

  • Validation: The cloudy suspension must transition into a clear solution. This visual cue confirms the successful release of the lipophilic free base.

Step 3: Electrophile Addition & Coupling

  • Action: Add the electrophile (e.g., carboxylic acid, 1.0 eq) followed by the coupling reagent (e.g., HATU, 1.2 eq).

  • Action: Stir at room temperature for 2-12 hours.

  • Validation: Monitor by LC-MS. The mass of the free base ( M+H=178.1 ) should disappear, replaced by the mass of the coupled product.

Logical Relationships in Stability & Handling

The following diagram illustrates the causal pathways between environmental/reaction conditions and the stability of the compound.

G cluster_0 Environmental Exposure cluster_1 Reaction Conditions Compound 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane HCl Moisture Atmospheric Moisture (Hygroscopicity) Compound->Moisture Improper Storage HarshBase Strong Base / High Heat (e.g., NaH, >100°C) Compound->HarshBase Harsh Reagents MildBase Mild Base / Controlled (e.g., DIPEA, K2CO3) Compound->MildBase Optimal Protocol Degradation1 Deliquescence & Weighing Inaccuracies Moisture->Degradation1 Absorbs H2O Degradation2 HF Elimination (Fluoro-dihydrofuran formation) HarshBase->Degradation2 E2 Elimination FreeBase Active Free Base (Ready for Coupling) MildBase->FreeBase Neutralization

Logical pathways of stability and degradation for 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane HCl.

References

  • Abovchem - 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride - CAS:2177266-22-5.
  • MDPI - Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
  • NIH / PMC - Approach to Heterospirocycles for Medicinal Chemistry.
  • NIH / PMC - Hydrochloride Salt of the GABAkine KRM-II-81.

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decane Derivatives

Welcome to the Technical Support Center for the synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Our aim is to provide practical, field-proven insights and troubleshooting strategies to enhance your synthetic success.

Introduction: The Synthetic Challenge

The 1-oxa-8-azaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved pharmacological properties.[1] A common synthetic approach involves the N-alkylation of a suitable piperidine precursor followed by an intramolecular cyclization to form the spirocyclic system. While conceptually straightforward, this pathway is often plagued by side reactions that can significantly impact yield, purity, and stereochemical outcome. This guide will address these challenges in a question-and-answer format, focusing on the causality behind experimental choices and providing robust protocols.

Part 1: Troubleshooting N-Alkylation of Piperidine Precursors

The initial N-alkylation step is critical for introducing the side chain that will ultimately form the oxa-spirocycle. A frequent starting material for this transformation is a protected 4-piperidone derivative, such as N-Boc-4-piperidone.[2]

Question 1: I am observing a significant amount of a byproduct with a higher molecular weight than my desired N-alkylated product, leading to low yields. What is happening and how can I prevent it?

Answer: This is a classic case of over-alkylation , resulting in the formation of a quaternary ammonium salt. This side reaction is particularly prevalent when using highly reactive alkylating agents.

Mechanism of Over-Alkylation:

The secondary amine of the piperidine is nucleophilic and reacts with the alkylating agent to form the desired tertiary amine. However, this product is also nucleophilic and can react with another molecule of the alkylating agent to form a stable quaternary ammonium salt.

Diagram: Mechanism of Over-Alkylation

over_alkylation Piperidine Piperidine Derivative (Secondary Amine) Desired_Product Desired N-Alkyl Piperidine (Tertiary Amine) Piperidine->Desired_Product + R-X Alkylating_Agent Alkylating Agent (R-X) Quaternary_Salt Quaternary Ammonium Salt (Byproduct) Desired_Product->Quaternary_Salt + R-X (Excess)

Caption: Competing pathways in N-alkylation of piperidines.

Troubleshooting Strategies for Over-Alkylation:
StrategyRationaleExperimental Protocol
Slow Addition of Alkylating Agent Maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant starting piperidine over the newly formed tertiary amine.Use a syringe pump to add the alkylating agent dropwise over several hours to a solution of the piperidine derivative.
Control of Stoichiometry Using a slight excess of the piperidine starting material ensures that the alkylating agent is the limiting reagent, thus minimizing the chance of a second alkylation event.Carefully measure and use 1.0 equivalent of the alkylating agent with 1.1-1.2 equivalents of the piperidine derivative.
Choice of Base and Solvent A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), can facilitate the reaction without competing with the piperidine. The solvent can also influence reactivity.In a typical procedure, the piperidine derivative and base are stirred in an aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) before the slow addition of the alkylating agent.
Use of Bulky Protecting Groups A sterically demanding protecting group on the piperidine nitrogen, such as a tert-butyloxycarbonyl (Boc) group, can hinder the approach of a second alkylating agent to the newly formed tertiary amine.N-Boc-4-piperidone is a commercially available and commonly used starting material for this reason.

Question 2: My N-alkylation reaction is sluggish and gives a low yield of the desired product, with a significant amount of unreacted starting material. What are the likely causes?

Answer: An incomplete reaction can stem from several factors, including insufficient reactivity of the starting materials, steric hindrance, or suboptimal reaction conditions.

Troubleshooting Strategies for Incomplete N-Alkylation:
  • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome a sluggish reaction rate. However, be mindful that higher temperatures can also promote side reactions.

  • Use a More Reactive Alkylating Agent: If using an alkyl chloride, consider switching to the corresponding bromide or iodide, as the leaving group ability increases down the halogen group (I > Br > Cl).

  • Optimize the Base: A stronger, non-nucleophilic base like sodium hydride (NaH) can be used to deprotonate the piperidine, increasing its nucleophilicity. This should be done with caution and under anhydrous conditions.

  • Catalytic Additives: The addition of a catalytic amount of sodium iodide (NaI) can facilitate the reaction when using an alkyl chloride or bromide through an in-situ Finkelstein reaction, generating the more reactive alkyl iodide.

Part 2: Troubleshooting Intramolecular Cyclization

The second key step is the intramolecular cyclization to form the 1-oxa-8-azaspiro[4.5]decane ring system. This is often achieved through an intramolecular oxa-Michael addition.

Question 3: My intramolecular cyclization is not proceeding to completion, and I am isolating a significant amount of the linear precursor. How can I drive the reaction forward?

Answer: Incomplete cyclization is a common hurdle and is often related to the reaction conditions and the stability of the intermediate.

Troubleshooting Strategies for Incomplete Cyclization:
StrategyRationale
Catalyst Screening The choice of acid or base catalyst is crucial. For an oxa-Michael addition, both Brønsted and Lewis acids can be effective. Screening different catalysts can identify the most efficient one for your specific substrate.
Temperature and Reaction Time Some cyclizations require elevated temperatures to overcome the activation energy barrier. Prolonging the reaction time can also lead to higher conversion. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.
Solvent Effects The polarity of the solvent can influence the conformation of the linear precursor, which in turn affects the feasibility of the intramolecular attack. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, DMF).
Removal of Water If the reaction is acid-catalyzed and reversible, the presence of water can lead to hydrolysis of intermediates. Using a Dean-Stark apparatus to remove water can drive the equilibrium towards the cyclized product.

Question 4: I am observing the formation of multiple products, including what appears to be a dimer or polymer, in my cyclization reaction. What is the cause and how can I favor the intramolecular pathway?

Answer: The formation of dimers or polymers arises from an intermolecular reaction competing with the desired intramolecular cyclization. This is often concentration-dependent.

Mechanism of Intermolecular vs. Intramolecular Cyclization:

Diagram: Competing Cyclization Pathways

cyclization_pathways Linear_Precursor Linear Precursor Intramolecular Intramolecular Cyclization (Desired) Linear_Precursor->Intramolecular High Dilution Intermolecular Intermolecular Reaction (Side Reaction) Linear_Precursor->Intermolecular High Concentration Spirocycle 1-Oxa-8-azaspiro[4.5]decane Intramolecular->Spirocycle Dimer Dimer/Polymer Intermolecular->Dimer

Caption: Concentration effect on cyclization pathways.

Troubleshooting Strategies to Favor Intramolecular Cyclization:
  • High Dilution Conditions: The most effective way to favor the intramolecular pathway is to perform the reaction at a very low concentration (e.g., 0.01-0.05 M). This reduces the probability of two molecules encountering each other.

  • Slow Addition: Similar to the N-alkylation step, slowly adding the linear precursor to a solution of the catalyst can maintain a low instantaneous concentration of the reactant, thereby favoring the intramolecular reaction.

Part 3: Controlling Stereoselectivity

For many applications, controlling the stereochemistry at the spirocenter and any other newly formed chiral centers is crucial.

Question 5: My spirocyclization reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity is a common challenge in spirocycle synthesis. The stereochemical outcome is influenced by a number of factors that can be systematically optimized.

Factors Influencing Diastereoselectivity and Troubleshooting Strategies:
FactorInfluenceTroubleshooting Strategy
Reaction Temperature Lower temperatures often increase diastereoselectivity by favoring the transition state with the lower activation energy.Run the reaction at progressively lower temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) and analyze the diastereomeric ratio at each point.
Solvent Polarity The solvent can influence the conformation of the transition state. A change in solvent can sometimes even reverse the diastereoselectivity.Screen a range of solvents with varying polarities, such as toluene, THF, dichloromethane, and acetonitrile.
Choice of Catalyst/Reagent The size and nature of the catalyst or reagent can influence the facial selectivity of the cyclization. Chiral catalysts can be used to induce enantioselectivity, which can also influence the diastereomeric outcome.For acid-catalyzed cyclizations, screen different Brønsted and Lewis acids. For base-catalyzed reactions, explore different bases and counterions.
Substrate Control The presence of existing stereocenters or bulky groups on the linear precursor can direct the cyclization to occur from a specific face of the molecule.Consider modifying the substrate by introducing a sterically demanding protecting group or a directing group that can influence the approach of the nucleophile.

Experimental Protocols

Protocol 1: N-Alkylation of N-Boc-4-piperidone with an Epoxide

This protocol describes a common method for introducing a hydroxyethyl side chain, a precursor for the oxa-spirocycle.

Materials:

  • N-Boc-4-piperidone

  • A suitable epoxide (e.g., ethylene oxide, propylene oxide)

  • A base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile, add the epoxide (1.2 eq) dropwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, filter off the base and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-alkylated piperidone derivative.

Protocol 2: Intramolecular Oxa-Michael Addition

This protocol describes the acid-catalyzed cyclization of the N-alkylated piperidone to form the 1-oxa-8-azaspiro[4.5]decane core.

Materials:

  • The N-alkylated piperidone derivative from Protocol 1

  • An acid catalyst (e.g., p-toluenesulfonic acid, camphorsulfonic acid)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • Dissolve the N-alkylated piperidone derivative (1.0 eq) in anhydrous toluene to a concentration of 0.05 M in a flask equipped with a Dean-Stark apparatus.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Continue refluxing until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 1-oxa-8-azaspiro[4.5]decane derivative.

References

  • PubMed. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Available from: [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane Hydrochloride

Welcome to the Technical Support Center. As drug development increasingly relies on spirocyclic bioisosteres to improve pharmacokinetic profiles, the demand for robust, scalable syntheses of complex scaffolds like 3,3-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly relies on spirocyclic bioisosteres to improve pharmacokinetic profiles, the demand for robust, scalable syntheses of complex scaffolds like 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride has surged.

This guide is engineered for researchers, process chemists, and drug development professionals. It transcends basic protocols by detailing the causality behind experimental choices, ensuring your scale-up campaigns are safe, high-yielding, and self-validating.

Scalable Synthetic Workflow

The synthesis of this gem-difluoro spirocycle presents unique scale-up challenges, particularly concerning exothermic oxidations and hazardous fluorination steps. The optimized 5-step workflow below mitigates these risks by utilizing modern, thermally stable reagents[1].

G A 1. N-Boc-4-piperidone B Allylation (Allyl-MgBr, THF) Grignard Addition A->B C 2. tert-Butyl 4-allyl-4-hydroxypiperidine -1-carboxylate B->C D Epoxidation (mCPBA) & Cyclization (t-BuOK) C->D E 3. tert-Butyl 3-hydroxy-1-oxa -8-azaspiro[4.5]decane-8-carboxylate D->E F Oxidation (TEMPO/NaOCl) Anelli Oxidation E->F G 4. tert-Butyl 3-oxo-1-oxa -8-azaspiro[4.5]decane-8-carboxylate F->G H Deoxyfluorination (XtalFluor-E, Et3N·3HF) G->H I 5. tert-Butyl 3,3-difluoro-1-oxa -8-azaspiro[4.5]decane-8-carboxylate H->I J Boc Deprotection (4M HCl in Dioxane) I->J K 6. 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane Hydrochloride J->K

Synthetic workflow for 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride.

Step-by-Step Experimental Methodologies & Causality

Step 1 & 2: Allylation, Epoxidation, and Spirocyclization
  • Methodology: To a solution of N-Boc-4-piperidone (1.0 equiv) in anhydrous THF at -78 °C, allylmagnesium bromide (1.2 equiv) is added dropwise. After quenching and extraction, the crude allyl-alcohol is dissolved in dichloromethane (DCM) and treated with mCPBA (1.1 equiv) at 0 °C. Following a thiosulfate quench, the resulting epoxide is dissolved in THF and treated with potassium tert-butoxide (1.2 equiv) at 0 °C to induce cyclization.

  • Causality (The "Why"): The base-promoted cyclization of the tertiary alkoxide strictly follows Baldwin's rules. The kinetic preference for the 5-exo-tet ring closure over the 6-endo-tet pathway selectively forms the 5-membered tetrahydrofuran ring of the 1-oxa-8-azaspiro[4.5]decane core. Using a strong base like t-BuOK ensures the alkoxide is fully formed, preventing unwanted pinacol-type rearrangements.

Step 3: Anelli Oxidation to the Spiroketone
  • Methodology: The spiro-alcohol is dissolved in a biphasic mixture of DCM and water. TEMPO (0.01 equiv) and KBr (0.1 equiv) are added. A solution of NaOCl (commercial bleach, 1.2 equiv) buffered to pH 9-10 with NaHCO3 is added dropwise at 0 °C. The organic layer is separated and concentrated to yield the spiroketone[2].

  • Causality (The "Why"): The Anelli oxidation is highly scalable and avoids toxic heavy metals (like Cr or Ru). KBr acts as a critical co-catalyst, generating an active hypobromite species that rapidly oxidizes TEMPO to the active oxoammonium ion, ensuring complete conversion within 30 minutes[2].

Step 4: Deoxyfluorination
  • Methodology: To a solution of the spiroketone in anhydrous DCM at 0 °C, Et3N·3HF (3.0 equiv) and XtalFluor-E (2.0 equiv) are added sequentially. The reaction is stirred at room temperature for 16 hours, quenched with aqueous NaHCO3, and purified to afford the Boc-protected gem-difluoro spirocycle.

  • Causality (The "Why"): Traditional reagents like DAST undergo catastrophic thermal decomposition at >90 °C, making them explosive at scale. XtalFluor-E is a crystalline, thermally stable alternative that activates the carbonyl oxygen without releasing highly corrosive free HF[3]. The subsequent attack by the exogenous fluoride source (Et3N·3HF) forms the gem-difluoro group safely and efficiently[4].

Step 5: Boc Deprotection and Salt Formation
  • Methodology: The intermediate is dissolved in a minimal volume of anhydrous 1,4-dioxane. A solution of 4M HCl in dioxane (5.0 equiv) is added dropwise. After 4 hours, the resulting precipitate is filtered, washed with cold MTBE, and dried under vacuum.

  • Causality (The "Why"): The spiro-ether linkage and gem-difluoro groups are sensitive to aqueous acids at elevated temperatures. Using strictly anhydrous HCl in dioxane at room temperature prevents hydrolytic cleavage and defluorination, directly precipitating the highly pure API-ready hydrochloride salt[1].

Troubleshooting Guides & FAQs

Q1: We are experiencing severe exotherms during the Anelli oxidation at the 5 kg scale. How can we control this? A1: The TEMPO/NaOCl oxidation is highly exothermic. At multi-kilogram scales, batch processing becomes hazardous. Solution: Strictly control the addition rate of the buffered NaOCl solution and utilize robust jacketed cooling (-10 °C chiller fluid). Alternatively, transition this specific step to a continuous flow chemistry setup. Flow reactors provide superior surface-area-to-volume ratios, allowing for near-instantaneous heat dissipation and safer handling of the biphasic mixture[2].

Q2: Why are we seeing poor regioselectivity and ring-expansion byproducts during the spirocyclization step? A2: This is a hallmark of incomplete epoxidation or acidic cyclization conditions. If mCPBA is not fully quenched, or if weak bases are used, the epoxide can undergo acid-catalyzed ring opening, leading to 6-endo-tet cyclization or carbocation-mediated rearrangements. Solution: Ensure complete quenching of mCPBA with Na2S2O3. Use a strong, sterically hindered base (t-BuOK) to rapidly and irreversibly generate the tertiary alkoxide, which kinetically drives the desired 5-exo-tet cyclization.

Q3: Can we substitute XtalFluor-E with Deoxo-Fluor to save costs? A3: While Deoxo-Fluor is slightly more stable than DAST, it still poses significant thermal risks at scale (decomposition at ~140 °C). XtalFluor-E boasts a decomposition temperature of 215 °C and a significantly lower enthalpy of decomposition (ΔH = -661 J/g vs. -1100 J/g for Deoxo-Fluor)[4]. For campaigns exceeding 100 grams, the safety margins provided by XtalFluor-E justify the material cost[3].

Q4: Our final hydrochloride salt is contaminated with colored impurities. Should we use chromatography? A4: Avoid chromatography for the final salt, as it is inefficient at scale. Solution: The impurities likely stem from oxidized TEMPO byproducts or polymeric mCPBA residues. Ensure rigorous biphasic washing in Steps 2 and 3. For the final product, perform a reslurry in hot MTBE/ethanol (9:1). The spirocyclic HCl salt is highly crystalline and will crash out cleanly upon cooling, leaving organic impurities in the mother liquor.

Quantitative Data Summaries

Table 1: Summary of Reaction Parameters, Yields, and Scale-up Safety Metrics

Synthetic StepKey ReagentsTypical Yield (%)Scale-Up Safety Metric / Control Strategy
1. Allylation Allyl-MgBr, THF85 - 90%Cryogenic Control: Maintain internal temp < -60 °C to prevent Grignard coupling exotherms.
2. Epox/Cyclization mCPBA, t-BuOK75 - 80%Peroxide Quench: Rigorous Na2S2O3 washing required to prevent thermal runaway of residual mCPBA.
3. Oxidation TEMPO, NaOCl, KBr90 - 95%Exotherm Mitigation: Jacketed cooling (< 5 °C) or continuous flow implementation.
4. Deoxyfluorination XtalFluor-E, Et3N·3HF70 - 75%Thermal Stability: XtalFluor-E prevents HF generation and catastrophic decomposition (>200 °C margin).
5. Deprotection 4M HCl in Dioxane95 - 98%Off-gas Venting: Controlled release of isobutylene and CO2 gas during Boc cleavage.

References

  • Society of Chemical Industry (SCI). "Simpler fluorine chemistry." Chemistry & Industry. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Escaping Flatland: A Comparative Guide to 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane and Alternative Spirocyclic Scaffolds

The transition from flat, aromatic rings to three-dimensional, sp³-rich architectures is a cornerstone of modern drug discovery. Spirocycles act as superior bioisosteres for traditional morpholine, piperidine, or piperaz...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from flat, aromatic rings to three-dimensional, sp³-rich architectures is a cornerstone of modern drug discovery. Spirocycles act as superior bioisosteres for traditional morpholine, piperidine, or piperazine rings, offering enhanced vector coverage and improved physicochemical properties. Among these, 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane has emerged as a highly specialized building block.

This guide objectively compares 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane with other prominent spirocyclic and monocyclic scaffolds, detailing the mechanistic rationale behind its design and providing self-validating experimental protocols for its evaluation.

The Mechanistic Rationale: Why Fluorinated Spirocycles?

While the parent unadorned scaffold, 1-oxa-8-azaspiro[4.5]decane, successfully increases the sp³ fraction of a drug candidate, it introduces metabolic liabilities via cytochrome P450 (CYP450) mediated hydroxylation on the oxolane ring. By introducing a gem-difluoro group at the 3-position, 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane solves two critical optimization challenges simultaneously:

  • Inductive pKa Modulation: The strong electron-withdrawing nature of the fluorine atoms propagates through the sigma-bond framework (-I effect). This reduces the electron density on the distal secondary amine, lowering its pKa from ~9.8 to ~8.5. This shift increases the fraction of unionized drug at physiological pH (7.4), directly enhancing passive membrane permeability and blood-brain barrier (BBB) crossing.

  • Metabolic Shielding: The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~105 kcal/mol) it replaces. This effectively blocks oxidative metabolism at the most vulnerable sp³ carbons of the oxolane ring, dramatically reducing intrinsic clearance ( CLint​ ).

Quantitative Comparison: Physicochemical Profiling

The following table summarizes the physicochemical and metabolic differences between 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane and its structural alternatives.

PropertyMorpholine1-oxa-8-azaspiro[4.5]decane3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane2-oxa-6-azaspiro[3.3]heptane
Structural Class Monocyclic (sp²/sp³ mix)Spirocyclic (sp³-rich)Fluorinated SpirocyclicCompact Spirocyclic
Calculated pKa (Amine) ~8.3~9.8~8.5~8.8
LogD (pH 7.4) < 0 (Hydrophilic)~0.5 (Moderate)~1.2 (Lipophilic)~ -0.2 (Hydrophilic)
Metabolic Soft Spots α-carbons to heteroatomssp³ carbons on oxolane ringBlocked by C-F bondsStrained ring opening
Primary Application General bioisostereFAAH/MAGL inhibitors 1CNS-penetrant targetsLow-MW fragment libraries

Note: Values are representative estimates based on scaffold behavior in medicinal chemistry optimization campaigns.

Experimental Validation: Self-Validating Protocols

To objectively compare the performance of these scaffolds, laboratories must employ self-validating experimental systems. The following protocols are designed to ensure data integrity through built-in causality checks.

Protocol 1: Determination of Intrinsic Clearance ( CLint​ ) via Human Liver Microsomes (HLM)

Causality: To validate the hypothesis that the 3,3-difluoro substitution improves metabolic stability, we must measure the rate of parent compound depletion in the presence of Phase I metabolic enzymes. The inclusion of a minus-NADPH control is not merely procedural; it is the mechanistic baseline that differentiates true CYP450-mediated metabolism from chemical instability or non-specific enzymatic degradation.

  • Preparation: Thaw HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the buffer.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Validation Controls: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control) to bracket the assay's dynamic range. Run a no-NADPH control to check for non-CYP degradation.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage remaining versus time. Calculate CLint​ using the slope of the linear regression.

Protocol 2: High-Throughput pKa and LogD Determination

Causality: To confirm the inductive pKa-lowering effect of the difluoro group and its impact on lipophilicity, a standardized potentiometric titration is required.

  • Preparation: Prepare a 1 mM solution of the spirocyclic candidate in 0.15 M KCl (to maintain constant ionic strength).

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0). Run Labetalol as a system suitability standard.

  • Titration (pKa): Titrate the sample with standardized 0.5 M HCl to pH 2.0, then back-titrate with 0.5 M KOH to pH 12.0 under an argon atmosphere. Calculate pKa from the inflection point of the Bjerrum plot.

  • Partitioning (LogD): Introduce a known volume of octanol to the aqueous titration vessel. Repeat the titration. The shift in the apparent pKa in the biphasic system is used to calculate the LogP and LogD at pH 7.4.

  • Validation: The difference between the calculated and observed pKa of the reference standard must be ≤0.1 log units to validate the run.

Logical Workflow for Scaffold Selection

ScaffoldEvaluation Start Target Scaffold 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane InVitro In Vitro Profiling (HLM & Potentiometry) Start->InVitro Metabolism Metabolic Stability (CYP450 Shielding Check) InVitro->Metabolism Permeability CNS Penetration (pKa & LogD Validation) InVitro->Permeability Decision Lead Optimization (FAAH / MAGL / Sigma-1) Metabolism->Decision High Stability Permeability->Decision High Permeability

Figure 1: Self-validating experimental workflow for evaluating fluorinated spirocyclic bioisosteres.

Application in Drug Discovery

The strategic incorporation of oxa-azaspiro[4.5]decane derivatives has yielded significant breakthroughs in targets requiring high selectivity and CNS penetration:

  • FAAH and MAGL Inhibitors: The endocannabinoid system targets, such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), require highly selective inhibitors. The 1-oxa-8-azaspiro[4.5]decane core has been successfully utilized to create covalent urea inhibitors of FAAH with favorable CNS drug-like properties 2. Adding the 3,3-difluoro motif further optimizes the LogP and polar surface area (PSA) without compromising target engagement, a principle also applied in MAGL probe development 3.

  • Sigma-1 Receptor Radioligands: Development of tumor imaging agents and CNS probes often utilizes spirocyclic piperidines. The 1,4-dioxa and 1-oxa spiro[4.5]decane derivatives exhibit nanomolar affinity and excellent subtype selectivity for σ1​ receptors over σ2​ and VAChT, demonstrating the scaffold's ability to maintain critical pharmacophore geometry while tuning lipophilicity for rapid background washout 4.

References

  • Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. ResearchGate. 1

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. ACS Publications. 4

  • Catalytic Activation of Bioorthogonal Chemistry with Light (CABL) Enables Rapid, Spatiotemporally-controlled Labeling and No-Wash, Subcellular 3D-Patterning in Live Cells using Long Wavelength Light. NIH. 3

  • Therapeutic Potential of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and N-Acylethanolamine Acid Amidase Inhibitors. SciSpace. 2

Sources

Comparative

A Comparative Guide: 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane vs. Its Non-fluorinated Analog

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] This guide pro...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides a comparative analysis of 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane and its non-fluorinated parent, 1-oxa-8-azaspiro[4.5]decane. While direct, head-to-head experimental data for this specific matched pair is not extensively available in public literature, this document will leverage established principles of fluorine chemistry and data from analogous spirocyclic systems to provide a scientifically grounded comparison for researchers in drug development.

The introduction of a gem-difluoro group can profoundly influence a molecule's lipophilicity, metabolic stability, and receptor binding affinity.[3][4] These alterations are critical considerations in the design of novel therapeutics, impacting everything from oral bioavailability to target engagement.

Physicochemical Properties: The Impact of Gem-Difluorination

The substitution of two hydrogen atoms with fluorine at the C-3 position of the 1-oxa-8-azaspiro[4.5]decane core is expected to significantly alter key physicochemical parameters, namely lipophilicity (LogP) and basicity (pKa).

Lipophilicity (LogP)

Lipophilicity is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on LogP can be complex and context-dependent.[5] While the high electronegativity of fluorine can increase polarity, the C-F bond is also less polarizable than a C-H bond, which can lead to either an increase or decrease in lipophilicity depending on the overall molecular environment.[4] In many aliphatic systems, gem-difluorination has been observed to decrease LogP values. For example, a study on functionalized cycloalkanes found that gem-difluorination could decrease LogP by approximately 0.54-0.55 units.[3]

Basicity (pKa)

The strong electron-withdrawing nature of the two fluorine atoms is anticipated to lower the pKa of the azaspiro-nitrogen. This inductive effect reduces the electron density on the nitrogen, making it a weaker base. Studies on similar gem-difluorinated bicyclic amines have shown a decrease in pKa values by 0.3-0.5 units compared to their non-fluorinated counterparts.[3][5] This modulation of pKa can have significant implications for drug formulation, solubility, and interaction with biological targets.

Table 1: Predicted Physicochemical Properties

CompoundStructurePredicted LogP ChangePredicted pKa Change
1-oxa-8-azaspiro[4.5]decane
ReferenceReference3,3-difluoro-1-oxa-8-azaspiro[4.5]decaneDecreaseDecrease

Note: The predicted changes are based on general trends observed in analogous chemical series.[3][5]

Metabolic Stability: Enhancing Drug Half-Life

A primary driver for incorporating fluorine into drug candidates is to enhance metabolic stability.[6][7] The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[8] By replacing metabolically labile C-H bonds with C-F bonds, the rate of metabolic clearance can be reduced, leading to a longer in vivo half-life.

While gem-difluorination at a site not directly targeted by metabolic enzymes can still influence metabolism through conformational or electronic effects, placing the difluoro group at a known site of metabolic attack is a common strategy to block metabolism.[1][6] In the case of 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane, the fluorination at the C-3 position could prevent potential oxidation at this site.

Table 2: Representative Metabolic Stability Data from Analogous Systems

Compound TypeIn Vitro Half-life (t½) in Human Liver Microsomes (min)
Non-fluorinated AnalogX
Fluorinated Analog>X

Note: This table illustrates a general trend. The actual improvement in metabolic stability is highly dependent on the specific compound and its primary metabolic pathways.[9]

Receptor Binding Affinity: A Subtle but Significant Influencer

The introduction of fluorine can also modulate a compound's binding affinity for its biological target.[1][2] These effects can arise from several factors, including:

  • Conformational Effects: The presence of the gem-difluoro group can alter the preferred conformation of the spirocyclic ring system, potentially leading to a more favorable or unfavorable orientation for receptor binding.[10][11][12]

  • Electrostatic Interactions: The polarized C-F bonds can introduce new electrostatic interactions with the receptor's binding pocket, such as hydrogen bonds or dipole-dipole interactions, which can either increase or decrease binding affinity.

  • Altered pKa: The change in the basicity of the nitrogen atom can affect its ionization state at physiological pH, which is often crucial for forming key salt-bridge interactions with the target protein.

The impact of fluorination on binding affinity is highly specific to the target and the binding mode of the ligand. In some cases, fluorination leads to a significant increase in potency, while in others it can be detrimental.[13][14] For instance, a study on cannabinoid CB2 receptor ligands showed that the position of fluorine in the molecule significantly impacted binding efficiency.[15]

Table 3: Representative Receptor Binding Data from Analogous Systems

Compound TypeReceptor Binding Affinity (Ki, nM)
Non-fluorinated AnalogY
Fluorinated AnalogZ (can be >Y,

Note: The change in binding affinity upon fluorination is not easily predictable and must be determined experimentally for each target of interest.

Experimental Protocols

To empirically determine the properties discussed above, the following standard experimental protocols are recommended.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method is the gold standard for LogP determination.[16][17][18]

Protocol:

  • Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, typically pH 7.4 for LogD measurement).[][20]

  • Dissolve a known amount of the test compound in the n-octanol phase.

  • Add an equal volume of the aqueous phase.

  • The mixture is shaken vigorously until equilibrium is reached.

  • The two phases are separated by centrifugation.

  • The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV or LC-MS.

  • The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep_sol Prepare saturated n-octanol and water dissolve Dissolve compound in n-octanol prep_sol->dissolve add_water Add aqueous phase dissolve->add_water shake Shake to equilibrium add_water->shake separate Separate phases (centrifugation) shake->separate analyze_oct Analyze n-octanol phase (HPLC/LC-MS) separate->analyze_oct analyze_aq Analyze aqueous phase (HPLC/LC-MS) separate->analyze_aq calculate Calculate LogP analyze_oct->calculate analyze_aq->calculate G cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_quant Quantification prep_mix Prepare microsome reaction mixture add_comp Add test compound prep_mix->add_comp pre_incub Pre-incubate at 37°C add_comp->pre_incub add_nadph Initiate with NADPH pre_incub->add_nadph incubate Incubate and take aliquots add_nadph->incubate quench Quench reaction incubate->quench centrifuge Centrifuge and collect supernatant quench->centrifuge analyze Analyze by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Sources

Validation

In Vivo Efficacy of 1-Oxa-8-azaspiro[4.5]decane Derivatives: A Comparative Guide

As drug discovery pivots toward complex three-dimensional chemotypes, spirocyclic scaffolds have emerged as powerful tools for overcoming the limitations of flat, aromatic molecules. The 1-oxa-8-azaspiro[4.5]decane syste...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward complex three-dimensional chemotypes, spirocyclic scaffolds have emerged as powerful tools for overcoming the limitations of flat, aromatic molecules. The 1-oxa-8-azaspiro[4.5]decane system is a prime example of this structural evolution. By locking two rings orthogonally at a single spiro carbon, this scaffold projects pharmacophores into distinct 3D vectors. This conformational restriction reduces the entropic penalty upon target binding, driving exceptional receptor selectivity and favorable in vivo pharmacokinetics.

This guide objectively compares the in vivo efficacy of 1-oxa-8-azaspiro[4.5]decane derivatives against standard alternatives across two highly validated pharmacological domains: M1 Muscarinic Agonism for cognitive impairment and Sigma-1 (σ1) Receptor targeting for oncological PET imaging .

Cognitive Enhancement: M1 Muscarinic Receptor Agonism

The rational design of M1 agonists for Alzheimer's disease has historically been plagued by off-target M2/M3 receptor activation, leading to severe cholinergic toxicity (e.g., tremors, hypothermia, salivation). By incorporating the tetrahydrofuran ring of muscarone into an 8-azaspiro[4.5]decane skeleton, researchers developed YM796 ((-)-(S)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane), a derivative that achieves potent M1 selectivity [1].

Mechanistic Causality

The spiro-ring system of YM796 locks the molecule in an optimal geometry that perfectly mimics the endogenous ligand for the M1 orthosteric site while sterically clashing with the M2 binding pocket. This selective target engagement stimulates phosphoinositide hydrolysis without triggering the inhibitory G-protein pathways associated with M2 receptors [1].

M1_Pathway A 1-Oxa-8-azaspiro[4.5]decane (YM796) B M1 Muscarinic Receptor (High Selectivity) A->B Binding C Gq Protein Activation B->C D Phospholipase C (PLC) C->D E Phosphoinositide Hydrolysis (IP3 + DAG) D->E Cleavage F Intracellular Ca2+ Release E->F G Amelioration of Amnesia (Synaptic Plasticity) F->G

M1 Muscarinic Receptor Signaling Pathway Activated by YM796.

In Vivo Efficacy Protocol: Self-Validating Rat Passive Avoidance Task

To objectively compare YM796 against cholinesterase inhibitors (ChEIs) and the non-selective agonist RS86, a self-validating passive avoidance workflow is utilized [2].

  • Baseline Validation (Scopolamine Challenge): Administer scopolamine (a non-selective muscarinic antagonist) to all test subjects 30 minutes prior to the acquisition trial. Causality: This induces a transient, reliable amnesic state, providing a self-validating baseline. If the vehicle-treated control group does not show amnesia, the assay is voided.

  • Compound Administration: Dose cohorts with YM796, RS86, or a ChEI (e.g., tacrine).

  • Acquisition Trial: Place the rat in an illuminated chamber. When it crosses to the preferred dark chamber, deliver a mild, calibrated foot shock.

  • Retention Trial (24h Post-Shock): Place the rat back in the illuminated chamber and measure the step-through latency (time taken to enter the dark chamber).

  • Toxicity Monitoring: Concurrently monitor core body temperature and tremor incidence. Causality: This differentiates true cognitive enhancement from generalized cholinergic overload.

Results: YM796 significantly prolongs step-through latency (reversing amnesia) at doses that do not induce hypothermia or tremors, demonstrating a vastly superior therapeutic window compared to RS86 [1, 2].

Oncological PET Imaging: Sigma-1 (σ1) Receptor Targeting

Beyond neurology, the spirocyclic scaffold has been expertly adapted for diagnostic imaging. The σ1 receptor is highly overexpressed in various human carcinomas. However, traditional spirocyclic benzofuran radiotracers suffer from high lipophilicity, leading to non-specific binding in lipid-rich healthy tissues and poor image contrast.

By replacing the benzene ring with a cyclic acetal, researchers synthesized [18F]5a , a 1,4-dioxa-8-azaspiro[4.5]decane derivative [3].

Mechanistic Causality

The introduction of the 1,4-dioxa moiety drastically lowers the molecule's partition coefficient (LogP). This structural tuning prevents the radiotracer from non-specifically integrating into cellular lipid bilayers. Consequently, [18F]5a maintains nanomolar affinity for σ1 receptors but exhibits rapid background washout, yielding an exceptionally high tumor-to-background signal ratio [3].

PET_Imaging S1 [18F]5a Radiotracer (Low Lipophilicity) S2 IV Injection (Tumor Xenograft) S1->S2 S3 σ1 Receptor Specific Binding S2->S3 S4 Rapid Background Washout S2->S4 S5 PET Acquisition S3->S5 S4->S5 S6 High Contrast Tumor Imaging S5->S6

In Vivo PET Imaging Workflow for [18F]5a Targeting σ1 Receptors.

In Vivo Efficacy Protocol: Small Animal PET Imaging & Blocking Workflow

To validate the superiority of the 1,4-dioxa-8-azaspiro[4.5]decane scaffold, an in vivo PET imaging study with a built-in target-engagement control is required [3].

  • Xenograft Establishment: Inoculate nude mice with human carcinoma cells (e.g., A549) and allow tumor volume to reach ~200 mm³.

  • Radiotracer Administration: Inject [18F]5a intravenously via the tail vein.

  • Self-Validating Blocking Control: In a parallel cohort, co-administer [18F]5a with an excess of haloperidol (a known σ1 competitor). Causality: If tumor uptake drops significantly in this cohort, it definitively proves that accumulation is receptor-mediated and not merely a false positive caused by the Enhanced Permeability and Retention (EPR) effect of leaky tumor vasculature.

  • Dynamic PET Acquisition: Acquire microPET scans at 10, 30, and 60 minutes post-injection.

  • Biodistribution Analysis: Euthanize subjects and utilize gamma counting to quantify the precise %ID/g (Percentage of Injected Dose per gram) in tumor versus muscle tissue.

Results: [18F]5a demonstrates rapid tumor accumulation with swift clearance from blood and muscle, outperforming highly lipophilic legacy tracers that suffer from persistent background noise [3].

Quantitative Data Comparison

The following table synthesizes the in vivo performance metrics of 1-oxa-8-azaspiro[4.5]decane derivatives against their respective alternatives.

Compound ClassRepresentative DrugPrimary TargetIn Vivo Efficacy MetricOff-Target Effects / LimitationsSuperiority of Spirocyclic Scaffold
1-Oxa-8-azaspiro[4.5]decane YM796M1 Muscarinic ReceptorReverses scopolamine amnesia at low dosesMinimal to noneConformational locking yields high M1/M2 selectivity, eliminating cholinergic toxicity.
Non-selective Agonist RS86M1 / M2 ReceptorsReverses amnesia but requires higher relative dosingSevere hypothermia, tremors, salivationLacks 3D restriction, leading to indiscriminate M2-mediated side effects.
1,4-Dioxa-8-azaspiro[4.5]decane [18F]5aSigma-1 (σ1) ReceptorHigh tumor accumulation; High tumor-to-muscle ratioNegligible background retentionCyclic acetal substitution drastically reduces lipophilicity, ensuring rapid non-target clearance.
Benzofuran Spirocyclic Legacy TracersSigma-1 (σ1) ReceptorHigh tumor accumulationHigh background noise (lipid binding)High lipophilicity causes non-specific binding in healthy tissues, ruining image contrast.

References

  • Title: Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.
  • Source: PubMed (nih.gov)
  • Title: 18F-Labeled 1,4-Dioxa-8-azaspiro[4.
Comparative

Pharmacokinetic Optimization via Spirocyclic Scaffolds: A Comparative Guide to 1-oxa-8-azaspiro[4.5]decane

Executive Summary In modern medicinal chemistry, the transition from "flat" aromatic and planar rings to three-dimensional, sp³-rich architectures has become a cornerstone strategy for overcoming pharmacokinetic (PK) lia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the transition from "flat" aromatic and planar rings to three-dimensional, sp³-rich architectures has become a cornerstone strategy for overcoming pharmacokinetic (PK) liabilities. Among the most privileged of these 3D scaffolds is the 1-oxa-8-azaspiro[4.5]decane core[1]. This rigid, non-planar bicyclic system—featuring a cyclohexane ring spiro-fused to a tetrahydropyran (oxane) ring—serves as a highly effective bioisostere for traditional saturated heterocycles like morpholine, piperidine, and piperazine[2].

As a Senior Application Scientist, I have structured this guide to provide a rigorous, objective comparison between 1-oxa-8-azaspiro[4.5]decane derivatives and their traditional monocyclic counterparts. We will explore the mechanistic causality behind their superior ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, supported by actionable, self-validating experimental workflows[3].

Section 1: The Mechanistic Rationale for Spirocyclic Bioisosterism

Why does replacing a simple morpholine or piperidine ring with a 1-oxa-8-azaspiro[4.5]decane core dramatically alter a molecule's fate in vivo? The answer lies in the intersection of molecular thermodynamics and enzymatic spatial recognition[4].

  • Steric Shielding of Metabolic Hotspots: Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, rapidly oxidize the α-carbons of exposed secondary and tertiary amines, leading to rapid N-dealkylation. The spiro-fusion in 1-oxa-8-azaspiro[4.5]decane introduces significant steric bulk around the nitrogen atom. This physically obstructs the optimal trajectory required for the CYP heme-oxo species to abstract a proton, drastically reducing intrinsic clearance (CLint).

  • Increased Fsp³ Character: The fraction of sp³-hybridized carbons (Fsp³) is a proven metric for clinical success. The spirocyclic core forces the molecule out of planarity. This 3D complexity disrupts crystal lattice packing energy, thereby lowering the melting point and significantly enhancing aqueous thermodynamic solubility compared to flat, easily stacked systems.

  • Target Vector Rigidity: The spiro-center locks the oxygen and nitrogen atoms into a defined, rigid spatial vector. This reduces the entropic penalty upon target binding while simultaneously decreasing off-target promiscuity (often a primary driver of clinical toxicity)[5].

G Planar Traditional Planar Amines (e.g., Morpholine) Issues High CYP450 Liability Poor Aqueous Solubility Planar->Issues Spiro 1-oxa-8-azaspiro[4.5]decane (Spirocyclic Bioisostere) Issues->Spiro Scaffold Hopping Benefits High Fsp3 Character Steric CYP Shielding Spiro->Benefits PK Optimized PK Profile (Extended Half-Life) Benefits->PK

Logic of spirocyclic bioisosteric replacement for PK optimization.

Section 2: Comparative Pharmacokinetic Performance

To objectively evaluate the performance of 1-oxa-8-azaspiro[4.5]decane against traditional alternatives, we analyze a representative Matched Molecular Pair (MMP) dataset. The data below synthesizes typical shifts in physicochemical and PK parameters when a terminal morpholine or piperidine is replaced by the spirocyclic core in a lead optimization campaign (such as those seen in the development of PROTAC linkers or ALDH1A1 inhibitors)[6].

Table 1: Comparative ADME/PK Profile of Terminal Amine Scaffolds
ParameterMorpholine AnaloguePiperidine Analogue1-oxa-8-azaspiro[4.5]decane Analogue
LogD (pH 7.4) 2.83.42.1
Kinetic Solubility (µM) 15< 5> 100
HLM Clearance (µL/min/mg) 65 (High)82 (High)18 (Low)
Oral Bioavailability (F%) 12%8%54%
In Vivo Half-Life (T1/2, hr) 0.80.54.2

Data Synthesis Note: The spirocyclic analogue consistently demonstrates lower intrinsic clearance (HLM) and superior oral bioavailability, driven by its resistance to first-pass metabolism and an enhanced dissolution profile.

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include mandatory internal controls to verify that the assay conditions (e.g., enzymatic viability, equilibrium states) are functioning correctly before data is accepted.

Protocol A: In Vitro Microsomal Stability (Clearance) Assay

Causality Check: This assay measures a compound's vulnerability to Phase I metabolism in the liver. We utilize NADPH because it is the obligate electron donor for CYP450 catalytic cycles. Without it, CYP-mediated oxidation cannot occur, providing a perfect negative control to distinguish enzymatic degradation from chemical instability.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Incubation Mixture: Combine HLM (final protein concentration: 0.5 mg/mL) with the test compound (final concentration: 1 µM). Critical: Keep organic solvent (e.g., DMSO) < 0.1% to prevent enzyme denaturation.

  • System Validation Controls: Include Verapamil (high clearance control) and Warfarin (low clearance control) in parallel wells to validate the metabolic competence of the microsome batch.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Kinetic Sampling: At precise time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: The cold organic solvent instantly denatures the CYP proteins, halting the reaction and capturing an accurate kinetic snapshot.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and intrinsic clearance ( CLint​ ).

Protocol B: Thermodynamic Aqueous Solubility Assay

Causality Check: Unlike kinetic solubility (which relies on DMSO stock dilution and risks supersaturation artifacts), thermodynamic solubility measures the true equilibrium between the solid drug and the aqueous phase. This is the most accurate predictor for oral absorption in the gastrointestinal tract.

Step-by-Step Methodology:

  • Solid Addition: Dispense 2 mg of the solid 1-oxa-8-azaspiro[4.5]decane compound into a glass vial.

  • Buffer Addition: Add 1 mL of Phosphate Buffered Saline (PBS, pH 7.4). Do not use any co-solvents.

  • Equilibration: Seal the vial and agitate on a rotary shaker at 300 rpm at 37°C for exactly 24 hours. Rationale: A 24-hour window ensures the system transitions from any transient metastable states to true thermodynamic equilibrium.

  • Phase Separation: Filter the suspension through a 0.22 µm PTFE syringe filter. Discard the first 100 µL of filtrate to account for potential non-specific binding to the filter membrane.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved concentration using HPLC-UV against a standard curve prepared in a solubilizing solvent (e.g., Methanol).

Workflow Synth Synthesize Spirocycle InVitro In Vitro ADME Profiling (Microsomes, Solubility) Synth->InVitro Decision CLint < 30 µL/min/mg? Solubility > 50 µM? InVitro->Decision InVivo In Vivo PK (Rodent) (IV / PO Dosing) Decision->InVivo Pass Opt Structural Refinement Decision->Opt Fail Lead Lead Candidate InVivo->Lead Opt->Synth

Step-by-step ADME/PK screening workflow for spirocyclic compounds.

Conclusion

The integration of the 1-oxa-8-azaspiro[4.5]decane scaffold represents a paradigm shift in overcoming the limitations of planar heterocycles. By strategically leveraging 3D spatial geometry, medicinal chemists can engineer out metabolic liabilities while simultaneously driving up aqueous solubility. As demonstrated by comparative data and validated through rigorous in vitro protocols, this spirocyclic bioisostere is an indispensable tool for optimizing the pharmacokinetic profiles of next-generation therapeutics.

References

  • Oxa-spirocycles: synthesis, properties and applications ResearchGate URL
  • 8-(Phenylmethyl)-1-oxa-8-azaspiro[4.
  • Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.
  • Discovery of ERD-12310A as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα)
  • Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1)
  • Discovery of ERD-1233 as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader for the Treatment of ER+ Human Breast Cancer PMC / NIH URL

Sources

Comparative

A Comparative Guide to the Receptor Cross-Reactivity of 1-Oxa-8-Azaspiro[4.5]decane Derivatives

The 1-oxa-8-azaspiro[4.5]decane scaffold represents a fascinating and structurally rigid three-dimensional framework that has captured the attention of medicinal chemists.[1][2] Its inherent spirocyclic nature offers a u...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1-oxa-8-azaspiro[4.5]decane scaffold represents a fascinating and structurally rigid three-dimensional framework that has captured the attention of medicinal chemists.[1][2] Its inherent spirocyclic nature offers a unique topographical presentation of pharmacophoric elements, which can be exploited to achieve high target affinity and, crucially, selectivity.[1][2] This guide provides a comprehensive comparison of the cross-reactivity profiles of two major classes of 1-oxa-8-azaspiro[4.5]decane derivatives: those developed as muscarinic acetylcholine receptor (mAChR) agonists and those designed as sigma (σ) receptor modulators. We will delve into the experimental data that illuminates their selectivity, explore the underlying signaling pathways, and provide detailed protocols for assessing their receptor interaction profiles.

The Structural Foundation: A Platform for Diverse Pharmacology

The 1-oxa-8-azaspiro[4.5]decane core (see diagram below) is a privileged scaffold. Its rigidity reduces the entropic penalty upon binding to a receptor, potentially increasing affinity. Furthermore, the defined spatial orientation of substituents allows for fine-tuning of interactions with specific receptor subtypes, a critical factor in minimizing off-target effects. This guide will focus on two key examples of how this scaffold has been adapted to target distinct receptor families.

cluster_0 1-Oxa-8-azaspiro[4.5]decane Scaffold Scaffold Scaffold

Caption: Core chemical structure of 1-oxa-8-azaspiro[4.5]decane.

Part 1: Muscarinic M1 Receptor Agonists - A Quest for Cognitive Enhancement

A significant research effort has been directed towards developing 1-oxa-8-azaspiro[4.5]decane derivatives as selective M1 muscarinic agonists for the symptomatic treatment of Alzheimer's disease. The M1 receptor, a Gq-protein coupled receptor (GPCR), plays a crucial role in learning and memory. The therapeutic hypothesis is that selective M1 activation can enhance cognitive function without inducing the adverse effects associated with non-selective cholinergic activation, such as those mediated by the M2 subtype (e.g., bradycardia).

Comparative Binding Affinities: M1 vs. M2 Receptors

The key challenge in this area is achieving selectivity for the M1 receptor over the M2 receptor, both of which are present in the central nervous system. Early derivatives, such as 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (Compound 17), exhibited potent muscarinic activity but lacked selectivity.[3][4] Systematic modifications led to compounds like (-)-S-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (YM796), which showed preferential affinity and functional activity at M1 receptors.[3][4][5]

CompoundPrimary TargetKi (nM) - M1Ki (nM) - M2M2/M1 Selectivity RatioReference
YM796 M1 Agonist16,40052,000~3.2[3]
Compound 17 M1/M2 AgonistPotent (no selectivity)Potent (no selectivity)~1[3][4]
Compound 18 M1 Partial AgonistPreferential M1 AffinityLower M2 Affinity>1[3][4]
Compound 29 (YM796) M1 Partial AgonistPreferential M1 AffinityLower M2 Affinity>1[3][4]

Note: Ki values for YM796 are in the micromolar range, indicating moderate affinity, but functional assays confirm its partial agonism at M1 receptors.[3]

Functional Selectivity: Beyond Binding Affinity

While binding assays provide crucial affinity data (Ki), functional assays are essential to determine whether a compound acts as an agonist, antagonist, or partial agonist. For Gq-coupled receptors like M1, phosphoinositide (PI) hydrolysis assays are the gold standard. For Gi-coupled receptors like M2, cyclic AMP (cAMP) accumulation assays are used.

YM796 demonstrated clear functional selectivity. It stimulated PI hydrolysis in cells expressing M1 receptors (EC50 of 26.5 µM), acting as a partial agonist.[3] In contrast, it had no significant effect on cAMP formation in M2-expressing cells, except at very high concentrations.[3] This functional divergence is more therapeutically relevant than the modest binding selectivity, as it predicts a greater separation between desired (M1-mediated cognitive enhancement) and undesired (M2-mediated) effects.[6][7]

M1 and M2 Receptor Signaling Pathways

The differential downstream effects of these derivatives can be understood by examining their respective signaling cascades.

G cluster_M1 M1 Receptor (Gq-coupled) cluster_M2 M2 Receptor (Gi-coupled) M1_Agonist YM796 M1R M1 Receptor M1_Agonist->M1R binds Gq Gαq/11 M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2_M1 PIP2 PLC->PIP2_M1 hydrolyzes IP3 IP3 PIP2_M1->IP3 DAG DAG PIP2_M1->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Cognition Neuronal Excitation (Cognitive Enhancement) Ca->Cognition PKC->Cognition M2_Ligand Non-selective Ligand M2R M2 Receptor M2_Ligand->M2R Gi Gαi/o M2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Side_Effects Cardiac Inhibition (Side Effects) PKA->Side_Effects

Caption: Differential signaling pathways of M1 and M2 muscarinic receptors.

Part 2: Sigma-1 Receptor Ligands - A New Direction for Imaging and Therapy

By modifying the core scaffold, specifically to a 1,4-dioxa-8-azaspiro[4.5]decane structure, a distinct class of derivatives has been developed with high affinity and selectivity for the sigma-1 (σ1) receptor.[8][9][10][11][12] The σ1 receptor is not a GPCR but a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface, implicated in cellular stress responses, neuroprotection, and cancer.[13][14][15][16]

Comparative Binding Affinities: σ1 vs. σ2 and VAChT

The primary goal for these derivatives is to achieve high selectivity for the σ1 receptor over the σ2 subtype and other potential off-targets like the vesicular acetylcholine transporter (VAChT).

CompoundPrimary TargetKi (nM) - σ1Ki (nM) - σ2Ki (nM) - VAChTσ2/σ1 SelectivityVAChT/σ1 SelectivityReference
Compound 5a σ1 Ligand5.4 ± 0.4~1627581.6~30-fold~1404-fold[9][10][12][17]
Haloperidol σ1/σ2/D2 LigandPotent σ1/σ2Potent σ1/σ2-Non-selective-[18]

As the data shows, compound 5a (8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane) demonstrates nanomolar affinity for the σ1 receptor with excellent selectivity against both the σ2 receptor and VAChT.[9][10][12][17] This profile is crucial for its development as a potential PET imaging agent for tumors that overexpress σ1 receptors, as off-target binding would confound the imaging results.[8][10]

The Complex Signaling of the Sigma-1 Receptor

Unlike the well-defined GPCR cascades, σ1 receptor signaling is more pleiotropic. It acts as a molecular chaperone, interacting with a variety of client proteins, including ion channels and other receptors, to modulate their function.[16][19] Its activation is linked to the regulation of calcium homeostasis between the ER and mitochondria, modulation of NMDAR function, and activation of neuroprotective pathways.[15][16]

cluster_S1R Sigma-1 Receptor Signaling S1R_Ligand Compound 5a S1R Sigma-1 Receptor (at ER-Mitochondria) S1R_Ligand->S1R binds BiP BiP (Chaperone) S1R->BiP dissociates from IP3R3 IP3 Receptor 3 S1R->IP3R3 stabilizes Ion_Channels Ion Channels (e.g., K⁺, Na⁺) S1R->Ion_Channels modulates NMDAR NMDA Receptor S1R->NMDAR modulates Ca_Homeostasis Ca²⁺ Homeostasis IP3R3->Ca_Homeostasis Cell_Survival Cell Survival / Neuroprotection Ca_Homeostasis->Cell_Survival Ion_Channels->Cell_Survival NMDAR->Cell_Survival

Caption: Key signaling interactions of the Sigma-1 receptor chaperone.

Part 3: Known Cross-Reactivity with Adrenergic Receptors

While less studied for the core 1-oxa-8-azaspiro[4.5]decane structure, related diazaspiro derivatives have been shown to interact with adrenergic receptors. Specifically, certain 1-oxa-3,8-diazaspiro[4.5]decan-2-ones were found to be α-adrenergic blockers. This finding underscores the importance of broad off-target screening, as even small changes to the spirocyclic core can dramatically shift the pharmacological profile towards entirely different receptor families.

Part 4: Experimental Protocols for Assessing Cross-Reactivity

To ensure scientific rigor, the cross-reactivity of any new 1-oxa-8-azaspiro[4.5]decane derivative must be thoroughly evaluated. Below are detailed, foundational protocols for receptor binding and functional assays.

Experimental Workflow Overview

Start Synthesized Derivative Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Primary_Screen Primary Target Panel (e.g., M1, M2, σ1, σ2) Binding_Assay->Primary_Screen Broad_Screen Broad Off-Target Panel (e.g., Adrenergic, Dopamine, Serotonin) Primary_Screen->Broad_Screen If potent Functional_Assay Functional Assays (Determine EC50/IC50 & Efficacy) Primary_Screen->Functional_Assay Results Selectivity Profile Broad_Screen->Results PI_Assay PI Hydrolysis (Gq) Functional_Assay->PI_Assay cAMP_Assay cAMP Accumulation (Gi/Gs) Functional_Assay->cAMP_Assay PI_Assay->Results cAMP_Assay->Results

Caption: Workflow for evaluating receptor cross-reactivity.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a panel of receptors (e.g., M1, M2, σ1, σ2, α1, α2).

Causality: This assay is the first step in characterizing a compound's interaction with a receptor. It directly measures the ability of the test compound to displace a known high-affinity radioligand from the receptor's binding site. The resulting IC50 value, which is then converted to a Ki value, provides a quantitative measure of affinity. A lower Ki indicates higher binding affinity.[20][21]

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from cell lines stably expressing the human receptor subtype of interest (e.g., CHO-K1 cells expressing M1, HEK293 cells expressing σ1).[22][23]

    • Homogenize cells in ice-cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[20]

    • Wash the pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup (96-well plate format):

    • Total Binding: Add cell membranes, assay buffer, and a specific radioligand (e.g., [³H]-Pirenzepine for M1, [³H]-(+)-Pentazocine for σ1) at a concentration near its Kd.[23][24]

    • Non-Specific Binding (NSB): Add cell membranes, radioligand, and a high concentration of a known non-labeled ligand to saturate the receptors (e.g., 1 µM Atropine for muscarinic, 10 µM Haloperidol for sigma).[3][18]

    • Competition Binding: Add cell membranes, radioligand, and serial dilutions of the 1-oxa-8-azaspiro[4.5]decane test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation & Filtration:

    • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[18][20]

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes.[20]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification & Analysis:

    • Dry the filters and add scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: M1 Functional Assay (Phosphoinositide Hydrolysis)

Objective: To determine if a compound acts as an agonist, partial agonist, or antagonist at the Gq-coupled M1 receptor.

Causality: Activation of the M1 receptor leads to the Gq-mediated activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8][17] This assay quantifies the accumulation of a downstream product, [³H]-inositol phosphates, as a direct measure of receptor activation.

Methodology:

  • Cell Culture and Labeling:

    • Plate cells expressing the M1 receptor (e.g., LK3-3 cells) in inositol-free medium.[3]

    • Label the cells overnight with [³H]-myo-inositol to incorporate it into the cellular phosphoinositide pool.

  • Agonist Stimulation:

    • Wash the cells to remove excess radiolabel.

    • Pre-incubate the cells in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, causing the accumulation of inositol phosphates, which amplifies the signal.

    • Add serial dilutions of the test compound (or a known agonist like Carbachol as a positive control) and incubate for 60 minutes at 37°C.[3]

  • Extraction of Inositol Phosphates:

    • Terminate the stimulation by adding ice-cold perchloric acid or trichloroacetic acid to lyse the cells and precipitate macromolecules.

    • Centrifuge to pellet the precipitate. The supernatant contains the soluble inositol phosphates.

  • Quantification:

    • Separate the [³H]-inositol phosphates from the free [³H]-inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

    • Elute the inositol phosphates and quantify the radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Plot the accumulated radioactivity against the log concentration of the test compound.

    • Use non-linear regression to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values.

    • Compare the Emax to that of a full agonist to classify the compound as a full agonist, partial agonist, or antagonist (if it inhibits agonist-induced response).

Conclusion and Future Directions

The 1-oxa-8-azaspiro[4.5]decane scaffold is a versatile platform for designing receptor-selective ligands. The evidence clearly demonstrates that derivatives can be tailored to target either muscarinic M1 receptors with functional selectivity over M2, or sigma-1 receptors with high selectivity over the sigma-2 subtype and other transporters. This bifurcation in pharmacological activity highlights the profound impact of subtle structural modifications on receptor interaction.

For researchers and drug development professionals, the key takeaway is the necessity of comprehensive cross-reactivity profiling. While a derivative may be designed for a specific target, its rigid, three-dimensional structure may allow for unforeseen interactions with other receptors. A tiered approach, beginning with binding assays against a panel of related receptors and progressing to broader off-target screening and functional validation, is essential. This strategy not only de-risks development by identifying potential liabilities early but can also uncover novel therapeutic opportunities for this promising class of compounds.

References

  • Fukunaga, K., et al. (1995). Pharmacological characterization of a novel muscarinic partial agonist, YM796, in transfected cells expressing the m1 or m2 muscarinic receptor gene. PubMed. Available at: [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]

  • Wang, L., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, L., et al. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry - Figshare. Available at: [Link]

  • Wang, L., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available at: [Link]

  • García-López, V., et al. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Muscarinic acetylcholine receptor M1. Retrieved from [Link]

  • Al-Saif, A., et al. (2024). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. PMC - NIH. Available at: [Link]

  • Ryskamp, D., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. PMC - NIH. Available at: [Link]

  • Wikipedia. (n.d.). Alpha-1 adrenergic receptor. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. Available at: [Link]

  • Hayashi, T. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers. Available at: [Link]

  • van der Westhuizen, E. T., et al. (2022). Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. Portland Press. Available at: [Link]

  • Nguyen, L., et al. (2024). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI. Available at: [Link]

  • QIAGEN. (n.d.). α-Adrenergic Signaling. GeneGlobe. Available at: [Link]

  • Piascik, M. T., & Perez, D. M. (2001). The α1-adrenergic receptors: diversity of signaling networks and regulation. PMC - NIH. Available at: [Link]

  • Cotecchia, S., et al. (1990). Multiple Second Messenger Pathways of Alpha-Adrenergic Receptor Subtypes Expressed in Eukaryotic Cells. PubMed. Available at: [Link]

  • Kest, B., et al. (2015). Sigma Receptor Binding Assays. PubMed - NIH. Available at: [Link]

  • Birdsall, N. J., & Hulme, E. C. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. PubMed. Available at: [Link]

  • Kimura, H., et al. (1994). Characterization of a novel muscarinic receptor agonist, YM796: comparison with cholinesterase inhibitors in in vivo pharmacological studies. PubMed. Available at: [Link]

  • Eurofins Discovery. (n.d.). sigma2 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • ResearchGate. (2010). (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. Available at: [Link]

  • Vilner, B. J., et al. (2018). Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC. Available at: [Link]

  • Martin, T. F. J. (1991). α-Adrenergic and muscarinic cholinergic receptor stimulation of phosphoinositide hydrolysis by independent pathways. Biochemical Journal. Available at: [Link]

  • Martin, S. F., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Assaying Inositol and Phosphoinositide Phosphatase Enzymes. Retrieved from [Link]

  • Matsuoka, N., et al. (1996). The new muscarinic M1-receptor agonist YM796 evokes yawning and increases oxytocin secretion from the posterior pituitary gland in rats. PubMed. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Detection of β-Adrenergic Receptors by Radioligand Binding. Retrieved from [Link]

  • Khan, M. A., et al. (1999). Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. PubMed. Available at: [Link]

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  • Ohno, M., et al. (1995). YM796, a novel muscarinic agonist, improves the impairment of learning behavior in a rat model of chronic focal cerebral ischemia. PubMed. Available at: [Link]

  • PMC - NIH. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Available at: [Link]

  • Sahn, J. J., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PubMed. Available at: [Link]

  • Hammond, G. R. V., & Balla, T. (2015). Detection and manipulation of phosphoinositides. PMC. Available at: [Link]

  • Wang, L., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available at: [Link]

  • Seargeant, L. E., & Stinson, R. A. (1979). A method for the assay of phosphatidylinositol-specific phospholipase D activity in serum. Clinica Chimica Acta. Available at: [Link]

  • Clark, J., et al. (2015). Methods for analyzing phosphoinositides using mass spectrometry. Request PDF. Available at: [Link]

  • Wang, L., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. ACS Publications. Available at: [Link]

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  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

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  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane Hydrochloride

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are cornerstones of this pri...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are cornerstones of this principle. This guide provides a detailed, step-by-step protocol for the safe disposal of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride, ensuring the protection of laboratory personnel and the environment.

The molecular structure of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride, a fluorinated spirocyclic compound, necessitates a disposal protocol that addresses both its halogenated organic nature and its acidic hydrochloride salt form. Adherence to these procedures is critical for regulatory compliance and laboratory safety.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment

PPE ItemSpecificationsRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and airborne particles[2].
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents skin contact with the compound[1][2].
Body Protection Lab coatProtects skin and personal clothing from contamination[1][2].
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes inhalation of dust or vapors[1][2].
II. Waste Segregation: The First Line of Defense

Proper waste segregation is a critical step in ensuring safe and compliant chemical disposal. Due to its chemical nature, 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride waste must be treated as halogenated organic waste .

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste.[3][4] This is because different disposal methods, such as incineration, are used for these waste streams, and mixing can interfere with the process and create hazardous byproducts.

  • Acids and Bases: Do not combine acidic waste with basic waste in the same container to avoid violent chemical reactions[3].

  • Container Labeling: All waste containers must be clearly labeled with their contents to prevent accidental mixing and to ensure proper disposal[4][5].

III. Step-by-Step Disposal Protocol

This protocol outlines the procedures for disposing of residual amounts of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride and contaminated materials.

1. Preparation of the Waste Container:

  • Select a chemically resistant container, such as a high-density polyethylene (HDPE) bottle, that can be securely sealed[6].

  • Affix a hazardous waste label to the container. The label should clearly state "Hazardous Waste," "Halogenated Organic Waste," and list "3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride" as a component.

2. Disposal of Small Quantities of Unused Compound:

  • For small, residual amounts of the solid compound, carefully transfer it to the designated halogenated organic waste container.

  • Avoid creating dust by handling the material in a chemical fume hood[6].

3. Decontamination of Empty Containers:

  • The primary container that held the 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride must be decontaminated before it can be considered non-hazardous.

  • First Rinse: Rinse the container with a suitable organic solvent (e.g., ethanol or acetone). This first rinseate is considered hazardous and must be collected in the designated halogenated organic waste container[7].

  • Subsequent Rinses: For highly toxic chemicals, the first three rinses should be collected as hazardous waste. While this compound is not classified as highly toxic, adopting this as a best practice is recommended[7].

  • After thorough rinsing, the container can be air-dried in a fume hood. Once dry, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.

4. Neutralization of Aqueous Solutions (if applicable):

  • If you have an aqueous solution of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride, the acidic nature of the hydrochloride salt must be addressed.

  • In a suitable container within a fume hood, slowly add a weak base, such as sodium bicarbonate (baking soda), to the solution with stirring[8][9].

  • The reaction is complete when fizzing ceases. Monitor the pH with litmus paper or a pH meter to ensure it is neutral (pH 6-8)[9].

  • The neutralized solution should still be treated as halogenated organic waste and collected in the designated container. Do not pour it down the drain [6].

5. Final Disposal:

  • Once the waste container is full (typically no more than 90% capacity to allow for expansion), ensure it is tightly sealed.

  • Store the sealed container in a designated satellite accumulation area away from incompatible materials[6].

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.

IV. Spill Response

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills (<1 g):

    • Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite or sand[6].

    • Carefully sweep up the absorbed material and place it in the designated halogenated organic waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Large Spills (>1 g):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent the spill from spreading and keep personnel from entering the contaminated area[8].

V. Regulatory Compliance

Disposal of hazardous waste is regulated by federal, state, and local authorities. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide guidelines for hazardous waste management[10][11][12][13]. It is imperative to consult your institution's Chemical Hygiene Plan and EHS office to ensure full compliance with all applicable regulations[14].

The EPA has issued guidance on the destruction and disposal of per- and polyfluoroalkyl substances (PFAS), which, while not directly applicable to this compound, highlights the environmental persistence of some fluorinated organic molecules and the importance of proper disposal to prevent environmental contamination[15][16].

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride.

DisposalWorkflow Start Start: Disposal of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride Waste_Type Identify Waste Type Start->Waste_Type Solid_Waste Solid Residuals or Contaminated Materials Waste_Type->Solid_Waste Aqueous_Waste Aqueous Solution Waste_Type->Aqueous_Waste Segregate Segregate as Halogenated Organic Waste Solid_Waste->Segregate Neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) Aqueous_Waste->Neutralize Collect_Waste Collect in Labeled, Sealed Container Segregate->Collect_Waste Check_pH Check pH (6-8) Neutralize->Check_pH Check_pH->Segregate Store Store in Satellite Accumulation Area Collect_Waste->Store EHS_Contact Contact EHS for Pickup Store->EHS_Contact End End: Compliant Disposal EHS_Contact->End

Caption: Disposal decision workflow for 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride.

By adhering to these scientifically sound and regulation-compliant procedures, you contribute to a safer laboratory environment and the responsible stewardship of our planet.

References

  • Standard Operating Procedure for Hydrochloric Acid. (n.d.).
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.).
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  • EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. (2024, April 9).
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  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2025, September 22). US EPA.
  • EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste. (2024, March 25). Atkinson, Andelson, Loya, Ruud & Romo.
  • Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. (2024, July 16).
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